Diammonium succinate
Description
Structure
2D Structure
Properties
IUPAC Name |
diazanium;butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPVZLSLOHJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062279 | |
| Record name | Ammonium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226-88-2, 15574-09-1 | |
| Record name | Ammonium succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTZ9PEC9JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Diammonium Succinate for Laboratory Use: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of diammonium succinate (B1194679). It is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this compound for experimental use. This document details two primary synthesis methodologies: the direct neutralization of succinic acid and a salt substitution pathway. It includes detailed experimental protocols, quantitative data on reaction parameters and yields, and characterization information. Furthermore, this guide presents visual representations of the synthesis workflows to facilitate a clear understanding of the processes involved.
Introduction
Diammonium succinate, with the chemical formula C₄H₁₂N₂O₄, is the diammonium salt of succinic acid.[1] It serves as a valuable building block in various chemical syntheses and has applications in diverse fields, including the pharmaceutical and food industries. In a laboratory setting, a straightforward and reproducible synthesis method is crucial for ensuring a consistent supply of this reagent for research and development purposes. This guide outlines two effective methods for the preparation of this compound, providing detailed procedures to ensure high purity and yield.
Synthesis Methodologies
Two principal methods for the laboratory synthesis of this compound are presented:
-
Method 1: Direct Neutralization of Succinic Acid. This is the most common and direct approach, involving the reaction of succinic acid with a suitable ammonium (B1175870) source, such as ammonium hydroxide (B78521) or ammonium carbonate.
-
Method 2: Salt Substitution. This method involves the conversion of a succinate salt, such as calcium succinate, to this compound through a salt metathesis reaction.
This guide will focus on the direct neutralization method due to its simplicity and high yield.
Direct Neutralization of Succinic Acid with Ammonium Hydroxide
This method relies on the acid-base reaction between succinic acid and ammonium hydroxide, yielding this compound and water.[1]
Chemical Equation:
HOOC-(CH₂)₂-COOH + 2 NH₄OH → (NH₄)OOC-(CH₂)₂-COO(NH₄) + 2 H₂O
A detailed experimental protocol for this method is provided in Section 4.1.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound via the direct neutralization method.
| Parameter | Value | Reference |
| Reactants | ||
| Succinic Acid (Molar Mass: 118.09 g/mol ) | 1 mole equivalent | - |
| Ammonium Hydroxide (28-30% NH₃ in H₂O) | 2 mole equivalents | [1] |
| Reaction Conditions | ||
| Temperature | 25-40°C | - |
| Reaction Time | 1-2 hours | - |
| Product Information | ||
| This compound (Molar Mass: 152.15 g/mol ) | - | [1][2] |
| Theoretical Yield | ~100% | - |
| Appearance | Colorless crystals | |
| Melting Point | 730°C (decomposes) | |
| Solubility in Water | Soluble |
Experimental Protocols
Synthesis of this compound via Direct Neutralization
Materials:
-
Succinic acid (C₄H₆O₄)
-
Ammonium hydroxide solution (NH₄OH, 28-30% NH₃ in water)
-
Deionized water
-
Ethanol (B145695) (for washing)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution of Succinic Acid: In a beaker, dissolve 11.81 g (0.1 mol) of succinic acid in 50 mL of deionized water. Gentle heating and stirring may be required to achieve complete dissolution.
-
Neutralization: While stirring the succinic acid solution, slowly add 13.5 mL (~0.2 mol) of concentrated ammonium hydroxide solution (28-30%). The addition should be done in a well-ventilated fume hood.
-
pH Adjustment: Monitor the pH of the solution. Continue adding ammonium hydroxide dropwise until the pH of the solution reaches approximately 7.0-7.5.
-
Reaction Completion: Continue stirring the solution at room temperature for 1 hour to ensure the reaction goes to completion.
-
Crystallization:
-
Reduce the volume of the solution by gentle heating to about half of its original volume to create a supersaturated solution.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath to induce further crystallization.
-
-
Isolation of Crystals:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
-
Drying: Dry the purified this compound crystals in a drying oven at a temperature not exceeding 70°C to avoid thermal decomposition.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point Determination: The melting point of the dried crystals can be measured and compared to the literature value.
-
Infrared (IR) Spectroscopy: An IR spectrum of the product should confirm the presence of ammonium ions and carboxylate groups, and the absence of the characteristic carboxylic acid peaks of succinic acid. A patent describing a similar synthesis notes the absence of characteristic succinic acid bands (around 1310 cm⁻¹ and 1200 cm⁻¹) in the final product as an indicator of high purity.
Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
References
"physicochemical properties of diammonium succinate"
An In-depth Technical Guide to the Physicochemical Properties of Diammonium Succinate (B1194679)
Introduction
Diammonium succinate, the diammonium salt of succinic acid, is a chemical compound with applications ranging from organic synthesis to the pharmaceutical and food industries.[1][2][3] It serves as a chemical intermediate in the manufacturing of lacquers and perfume esters and is also utilized as a sequestrant, buffer, and neutralizing agent in food products.[2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols, and visualizations of key processes involving this compound.
Chemical Identity and Structure
This compound is an organic ammonium (B1175870) salt formed from the reaction of succinic acid with two equivalents of ammonia (B1221849).
| Identifier | Value |
| IUPAC Name | diazanium;butanedioate |
| Synonyms | Ammonium succinate, Butanedioic acid, diammonium salt |
| CAS Number | 2226-88-2, 15574-09-1 |
| Molecular Formula | C₄H₁₂N₂O₄ |
| Molecular Weight | 152.15 g/mol |
| InChI Key | NHJPVZLSLOHJDM-UHFFFAOYSA-N |
| SMILES | C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and process development.
| Property | Value |
| Appearance | Colorless crystals or white to off-white crystalline powder |
| Melting Point | 163.0°C to 167.0°C |
| Boiling Point | 236.1°C at 760 mmHg |
| Density | 1.601 g/cm³ |
| Solubility | Soluble in water. Soluble in DMSO at 5 mg/mL with warming and heat to 60°C. |
| pKa | The parent compound, succinic acid, has a pKa1 of 4.21. As a salt of a weak acid and weak base, the pH of an aqueous solution will be near neutral. |
Note on Melting Point: There is a significant discrepancy in the reported melting point, with one source citing a value of 730°C. This is considered an outlier and likely erroneous, as organic ammonium salts typically decompose at much lower temperatures. The range of 163-167°C is more consistent with the expected thermal stability of this compound.
Thermodynamic Properties
| Property | Value | Conditions |
| Solid Phase Heat Capacity (Cp,solid) | 258.2 J/mol·K | Mean value from 0 to 100°C (273.15 to 373.15 K) |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the direct neutralization of succinic acid with an ammonium source.
Objective: To synthesize this compound from succinic acid and ammonium hydroxide (B78521).
Materials:
-
Succinic acid (H₂C₄H₄O₄)
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
-
Crystallizing dish
-
pH indicator or pH meter
Procedure:
-
Dissolve a known quantity of succinic acid in a minimal amount of warm deionized water.
-
Slowly add ammonium hydroxide solution to the succinic acid solution while stirring.
-
Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH is neutralized (pH ≈ 7.0). The reaction is as follows: 2NH₄OH + H₂C₄H₄O₄ → (NH₄)₂C₄H₄O₄ + 2H₂O.
-
Gently heat the resulting solution to evaporate excess water and concentrate the this compound solution.
-
Allow the concentrated solution to cool slowly at room temperature.
-
Colorless crystals of this compound will form.
-
Collect the crystals by filtration and dry them in a desiccator.
Purity Analysis by Perchloric Acid Titration
This method is used to determine the purity (assay) of the synthesized this compound.
Objective: To quantify the this compound content using non-aqueous titration.
Materials:
-
This compound sample
-
Glacial acetic acid (anhydrous)
-
Perchloric acid (HClO₄) 0.1 N in acetic acid, standardized
-
Crystal violet indicator
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator to the solution. The initial color will be violet (basic).
-
Titrate the solution with standardized 0.1 N perchloric acid until the color changes to blue-green (neutral) or yellowish-green (acidic endpoint).
-
The succinate ion, being a base in this non-aqueous system, reacts with the strong acid titrant (HClO₄).
-
Calculate the percentage purity based on the volume of titrant used and the stoichiometry of the reaction. A typical specification for purity is 95.0% to 105.0%.
Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA) can be employed to study the thermal stability and decomposition pathway.
Objective: To determine the decomposition temperature and products of this compound.
Procedure:
-
Place a small, accurately weighed sample of this compound into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The thermal decomposition of this compound is known to produce succinimide. The TGA curve will show a mass loss corresponding to the release of ammonia and water.
-
For more detailed analysis, the TGA can be coupled with Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the evolved gaseous products in real-time.
Process Visualizations
The following diagrams illustrate key workflows and relationships involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Thermal decomposition pathway of this compound.
Caption: Workflow for producing succinic acid from a DAS broth.
References
"diammonium succinate chemical structure and formula"
An In-depth Technical Guide to Diammonium Succinate (B1194679)
Introduction
Diammonium succinate, also known as ammonium (B1175870) succinate, is the ammonium salt of succinic acid.[1] It is an organic compound that presents as colorless, water-soluble crystals.[1][2] This compound serves as a versatile chemical intermediate in various industries, including the manufacturing of lacquers, perfume esters, and pharmaceuticals.[1][2] Furthermore, it finds application in the food industry as a sequestrant, buffer, and neutralizing agent. For researchers and drug development professionals, understanding the properties and reaction pathways of this compound is crucial, particularly due to the biological significance of its constituent succinate anion, a key metabolite in the citric acid cycle.
Chemical Identity and Formula
This compound is identified by the CAS Registry Number 2226-88-2.
-
IUPAC Name : diazanium;butanedioate
-
Chemical Formula : C₄H₁₂N₂O₄
-
Alternative Formula : C₄H₆O₄·2H₃N
-
Synonyms : Ammonium succinate, Butanedioic acid, diammonium salt, Succinic acid, diammonium salt.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 152.15 | g/mol | |
| Appearance | Colorless crystals | - | |
| Density | 1.601 | g/cm³ | |
| Boiling Point | 236.1 | °C | |
| Solubility | Soluble | in water | |
| SMILES | C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | - | |
| InChI Key | NHJPVZLSLOHJDM-UHFFFAOYSA-N | - |
Chemical Structure and Visualization
This compound is an ionic compound formed from one succinate dianion and two ammonium cations. The negative charges are localized on the oxygen atoms of the carboxylate groups, and the positive charges are on the ammonium ions.
Caption: Ionic structure of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the acid-base neutralization reaction between succinic acid and ammonium hydroxide (B78521).
Materials:
-
Succinic acid (H₂C₄H₄O₄)
-
Ammonium hydroxide solution (NH₄OH, e.g., 25% aqueous ammonia)
-
Deionized water
-
Reaction vessel with stirring capability
-
Crystallization dish
-
pH meter or indicator strips
Methodology:
-
Dissolution: Prepare a concentrated aqueous solution of succinic acid by dissolving it in a minimal amount of warm deionized water in the reaction vessel.
-
Neutralization: While stirring, slowly add ammonium hydroxide solution to the succinic acid solution. The reaction is exothermic; control the rate of addition to manage the temperature. The reaction is: 2NH₄OH + H₂C₄H₄O₄ → (NH₄)₂C₄H₄O₄ + 2H₂O.
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the solution is neutralized (pH ≈ 7.0).
-
Concentration: Gently heat the resulting solution to evaporate excess water and concentrate the this compound solution. Avoid overheating, as thermal decomposition can occur.
-
Crystallization: Transfer the concentrated solution to a crystallization dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of colorless crystals.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under a vacuum to yield pure this compound.
Protocol 2: Thermal Conversion to Succinimide (B58015)
This compound can be converted to succinimide, a precursor for other valuable chemicals like 2-pyrrolidone. This protocol is based on methods described in patent literature.
Materials:
-
This compound
-
High-temperature reaction vessel equipped with a distillation apparatus
-
Heating mantle
-
Vacuum source
Methodology:
-
Reactant Loading: Place a known quantity of this compound into the reaction vessel.
-
Initial Dehydration: Heat the reactant to approximately 175°C under atmospheric pressure. This step primarily removes water.
-
Cyclization Reaction: Increase the temperature to 250°C. At this temperature, this compound undergoes thermal decomposition and cyclization to form succinimide, releasing ammonia (B1221849) and water.
-
Product Isolation: The succinimide product can be purified from the reaction mixture by distillation, potentially under reduced pressure. A distillate containing a high percentage of succinimide (e.g., 88-92 wt%) can be collected.
-
Analysis: The purity of the resulting succinimide can be confirmed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Chemical Conversion Workflow
This compound is a valuable starting material for synthesizing other important industrial chemicals. A key pathway involves its conversion to succinimide, which can then be hydrogenated to produce 2-pyrrolidone or N-methylpyrrolidone (NMP), a common solvent and reagent.
Caption: Reaction pathway from this compound to pyrrolidones.
Biological Relevance of the Succinate Anion
While this compound itself is primarily used as a chemical reagent, its anion, succinate, is a central metabolite in cellular respiration.
-
Citric Acid Cycle: Succinate is a key intermediate in the citric acid cycle (Krebs cycle). It is formed from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). This reaction is unique as SDH (also known as Complex II) is part of both the citric acid cycle and the mitochondrial electron transport chain.
-
Oncometabolite: In certain cancers, mutations in the genes encoding for SDH can lead to a massive accumulation of succinate. This excess succinate can inhibit 2-oxoglutarate-dependent enzymes, leading to widespread changes in DNA and histone methylation. These epigenetic alterations can drive cancer progression, establishing succinate as an oncometabolite.
This dual role makes the study of succinate and its derivatives highly relevant for professionals in biochemistry and drug development targeting metabolic and epigenetic pathways.
References
Diammonium Succinate: A Comprehensive Technical Guide to its CAS Number and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical identity and safety profile of diammonium succinate (B1194679). The document includes its Chemical Abstracts Service (CAS) number, physicochemical properties, and a thorough summary of its known hazards and safety precautions based on globally harmonized system (GHS) classifications. In lieu of specific published toxicological studies on diammonium succinate, this guide presents detailed, representative experimental protocols for acute dermal and eye irritation based on internationally recognized OECD guidelines. Furthermore, a logical workflow for chemical safety assessment is provided to guide researchers in the evaluation of such compounds. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identification and Properties
This compound, also known as ammonium (B1175870) succinate, is the diammonium salt of succinic acid.[1][2] It is a white crystalline solid that is soluble in water.[2]
| Identifier | Value |
| Chemical Name | This compound[1][2] |
| Synonyms | Butanedioic acid, diammonium salt; Ammonium succinate |
| CAS Number | 2226-88-2 |
| Molecular Formula | C₄H₁₂N₂O₄ |
| Molecular Weight | 152.15 g/mol |
Safety and Hazard Information
The safety profile of this compound has been evaluated by various suppliers and is communicated through Safety Data Sheets (SDS). The primary hazards identified are skin and eye irritation.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The aggregated GHS information for this compound from multiple notifications indicates the following classifications, although it is noted that a significant percentage of notifications did not classify the chemical as hazardous.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Warning | H335: May cause respiratory irritation |
Precautionary Statements
The following precautionary statements are recommended when handling this compound.
| Category | Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
First-Aid Measures
In case of exposure to this compound, the following first-aid measures are recommended.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Experimental Protocols for Safety Assessment
Representative Protocol for Acute Dermal Irritation/Corrosion (based on OECD Test Guideline 404)
Objective: To determine the potential of a test substance to produce irritation or corrosion on the skin.
Test Animal: The albino rabbit is the preferred species.
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, the fur is removed from a small area (approximately 6 cm²) on the back of the animal by clipping or shaving. Care is taken to avoid abrading the skin.
-
Test Substance Application: A dose of 0.5 g of the solid test substance (this compound) is applied to the prepared skin area and covered with a gauze patch. The patch is held in place with non-irritating tape. An untreated area of skin on the same animal serves as a control.
-
Exposure: The test substance is applied for a duration of 4 hours. After the exposure period, any residual test substance is removed with a suitable solvent that does not interfere with the results.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.
-
Scoring: Dermal reactions are scored according to a standardized grading system (e.g., Draize scale). Observations may continue for up to 14 days to assess the reversibility of any observed effects.
Representative Protocol for Acute Eye Irritation/Corrosion (based on OECD Test Guideline 405)
Objective: To assess the potential of a test substance to cause irritation or corrosion to the eye.
Test Animal: The albino rabbit is the recommended species.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined for any pre-existing corneal defects or irritation.
-
Test Substance Application: A single dose of 0.1 g (weighed) of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are then gently held together for about one second. The other eye remains untreated and serves as a control.
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.
-
Evaluation of Ocular Lesions: The degree of eye irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) according to a standardized scoring system. The reversibility of any lesions is also assessed.
Logical Workflow for Chemical Safety Assessment
The safety assessment of a chemical substance like this compound typically follows a structured, logical workflow. This process begins with the identification of the substance and gathering of existing data, proceeds through a series of toxicological tests if necessary, and culminates in hazard classification and risk assessment. The following diagram illustrates this general workflow.
Conclusion
This compound (CAS No. 2226-88-2) is a chemical that requires careful handling due to its potential to cause skin and eye irritation. This technical guide has summarized the available safety and hazard information according to the GHS and provided representative, detailed experimental protocols based on OECD guidelines for assessing these endpoints. The included logical workflow for chemical safety assessment offers a framework for the systematic evaluation of such compounds. Researchers, scientists, and drug development professionals should adhere to the recommended safety precautions and consult the relevant safety data sheets before handling this compound.
References
Thermal Decomposition of Diammonium Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected thermal decomposition products of diammonium succinate (B1194679). Due to a lack of direct studies on this specific compound, this document synthesizes information from analogous ammonium (B1175870) carboxylates to predict the primary and secondary decomposition pathways, potential products, and influencing factors. Detailed experimental protocols for robust analysis of thermal decomposition are provided, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR). This guide is intended to serve as a foundational resource for researchers investigating the thermal stability and degradation of diammonium succinate and related compounds.
Introduction
This compound (C₄H₁₂N₂O₄) is the ammonium salt of succinic acid, a dicarboxylic acid.[1][2][3] The thermal behavior of ammonium salts is of significant interest in various fields, including materials science, pharmaceuticals, and chemical synthesis. Understanding the decomposition pathways and the resulting products is crucial for process safety, stability assessments, and the development of novel synthetic routes. The thermal decomposition of ammonium salts can proceed through several mechanisms, including dissociation, dehydration, and more complex redox reactions, depending on the nature of the anion and the experimental conditions.[4][5]
While specific literature on the thermal decomposition of this compound is scarce, the behavior of other ammonium carboxylates, such as ammonium acetate (B1210297) and ammonium benzoate, provides a strong basis for predicting its decomposition products. The primary expected pathway involves the reversible dissociation into its constituent acid and ammonia, while a secondary pathway may involve dehydration to form amides.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through two main pathways:
Pathway 1: Dissociation to Succinic Acid and Ammonia
This is anticipated to be the primary decomposition route, analogous to other simple ammonium carboxylates. Upon heating, the salt dissociates into gaseous succinic acid and ammonia. This process is reversible.
dot
Caption: Primary decomposition pathway of this compound.
Pathway 2: Dehydration to Succinamide (B89737) and Water
A secondary, and likely minor, pathway involves the dehydration of this compound to form succinamide and water. This is a common reaction for ammonium salts of dicarboxylic acids at higher temperatures. Further heating could lead to the formation of succinimide (B58015).
dot
Caption: Secondary dehydration pathway of this compound.
Predicted Decomposition Products
Based on the proposed pathways, the following table summarizes the potential thermal decomposition products of this compound.
| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| Ammonia | NH₃ | 17.03 | -33.34 | Expected as a primary gaseous product from both pathways. |
| Succinic Acid | C₄H₆O₄ | 118.09 | 235 (decomposes) | Primary product from the dissociation pathway. |
| Water | H₂O | 18.02 | 100 | Product of the dehydration pathway. |
| Succinamide | C₄H₈N₂O₂ | 116.12 | 260 (decomposes) | Intermediate product from the dehydration pathway. |
| Succinimide | C₄H₅NO₂ | 99.09 | 287-289 | Potential product from further dehydration of succinamide. |
Experimental Protocols
To definitively identify and quantify the thermal decomposition products of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon, or oxidative air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss events, indicating decomposition stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A small, weighed sample of this compound is placed in a sealed or pierced hermetic pan.
-
An empty reference pan is also placed in the DSC cell.
-
The sample and reference are heated at a controlled rate.
-
The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is often an exothermic process.
Evolved Gas Analysis (EGA) using TGA-MS/FTIR
Objective: To identify the gaseous products evolved during thermal decomposition.
Instrumentation: TGA coupled to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).
Methodology:
-
The TGA experiment is conducted as described in section 4.1.
-
The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.
-
MS or FTIR spectra are continuously recorded throughout the TGA experiment.
-
The resulting data allows for the identification of the evolved gases at specific decomposition temperatures.
dot
Caption: A typical experimental workflow for analyzing thermal decomposition.
Conclusion
References
An In-depth Technical Guide to the Hygroscopic Nature of Diammonium Succinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diammonium succinate (B1194679), the diammonium salt of succinic acid, is a crystalline organic compound with applications in various fields, including as a chemical intermediate and a component in formulations. A critical, yet not widely documented, physicochemical property of this compound is its hygroscopicity—the tendency to attract and hold water molecules from the surrounding environment. This technical guide provides a comprehensive overview of the anticipated hygroscopic nature of diammonium succinate, drawing upon data from structurally related compounds. It details the potential impact of moisture on its stability and handling. Furthermore, this guide offers in-depth experimental protocols for characterizing the hygroscopic properties of this compound, enabling researchers to generate precise data for formulation development and stability assessments.
Introduction to Hygroscopicity
Hygroscopicity is a significant consideration in the pharmaceutical and chemical industries, as the interaction of a solid material with atmospheric water can profoundly influence its physical and chemical stability. For crystalline solids like this compound, moisture uptake can lead to deliquescence, a phase transition from a solid to a saturated solution at a specific critical relative humidity, known as the Deliquescence Relative Humidity (DRH). Understanding the hygroscopic behavior of a compound is paramount for defining appropriate storage, handling, and processing conditions.
Predicted Hygroscopic Behavior of this compound
Based on the known hygroscopic properties of structurally analogous compounds, the following behaviors can be anticipated for this compound.
Moisture Sorption and Deliquescence
This compound is expected to be hygroscopic, meaning it will adsorb or absorb moisture from the air. This behavior is likely to be continuous with increasing relative humidity (RH) until a critical point, the Deliquescence Relative Humidity (DRH), is reached. Above the DRH, the solid will dissolve in the absorbed water to form a saturated aqueous solution. For context, succinic acid itself has a very high DRH (above 99% RH), while ammonium (B1175870) nitrate, another ammonium salt, has a DRH of approximately 61.8% RH[1]. The presence of both ammonium and succinate ions is likely to result in a DRH for this compound that is lower than that of succinic acid.
Comparative Data of Related Compounds
To provide a quantitative perspective, the table below summarizes the hygroscopic growth factors of salts that are structurally related to this compound. The growth factor represents the change in particle size due to water uptake at a specific relative humidity.
| Compound Name | Chemical Formula | Growth Factor at 90% RH | Deliquescence Behavior |
| Disodium Succinate | Na₂C₄H₄O₄ | 1.69 | Continuous water uptake |
| Diammonium Tartrate | (NH₄)₂C₄H₄O₆ | 1.29 | Continuous water uptake |
Data sourced from studies on atmospherically relevant carboxylic salts.
This comparative data suggests that this compound is likely to exhibit significant water uptake at elevated relative humidities.
Experimental Protocols for Hygroscopicity Characterization
To determine the specific hygroscopic properties of this compound, the following experimental methods are recommended.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-15 mg) is placed in the DVS instrument's microbalance. The sample may be pre-dried under a stream of dry nitrogen to establish a baseline dry mass.
-
Isothermal Program: The experiment is conducted at a constant temperature, typically 25°C.
-
Humidity Program: The relative humidity is incrementally increased in steps (e.g., from 0% to 90% RH in 10% increments) and then decreased back to 0% RH.
-
Equilibrium Criteria: At each RH step, the system holds until the rate of mass change over time ( dm/dt ) falls below a specified threshold (e.g., 0.002% min⁻¹), indicating that the sample has reached equilibrium with the surrounding atmosphere.
-
Data Analysis: The change in mass at each equilibrium point is plotted against the relative humidity to generate a moisture sorption-desorption isotherm. The DRH can be identified as the RH at which a sharp increase in mass occurs.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for determining the water content of a sample.
Methodology:
-
Sample Preparation: A known mass of this compound is placed in a TGA crucible.
-
Heating Protocol: The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Collection: The mass of the sample is continuously monitored as the temperature increases.
-
Analysis and Interpretation: A weight loss step observed at temperatures around 100°C typically corresponds to the evaporation of adsorbed or absorbed water. The percentage of mass loss in this step quantifies the moisture content.
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.
Methodology:
-
Titrator Preparation: The Karl Fischer titrator vessel is filled with a suitable solvent (e.g., methanol), and the solvent is pre-titrated to a dry endpoint to eliminate any residual water.
-
Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel.
-
Titration: The Karl Fischer reagent, containing iodine, is added to the sample. The iodine reacts stoichiometrically with the water present in the sample.
-
Endpoint Detection: The endpoint of the titration is detected potentiometrically when an excess of iodine is present.
-
Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed. For amine-containing salts, buffering the solvent with a weak acid like salicylic (B10762653) or benzoic acid may be necessary to prevent side reactions and ensure an accurate endpoint.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Conclusion
While direct experimental data on the hygroscopic nature of this compound is sparse, its chemical structure and the properties of related compounds strongly suggest that it is a hygroscopic material. The uptake of atmospheric moisture can have significant implications for its stability, handling, and performance in formulations. This guide provides a foundational understanding of its expected behavior and, critically, furnishes detailed experimental protocols for its comprehensive characterization. By employing the methodologies of Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration, researchers and drug development professionals can precisely quantify the hygroscopic properties of this compound, ensuring the development of robust and stable products.
References
"understanding the role of diammonium succinate in fermentation broth"
An In-depth Technical Guide to the Role of Diammonium Succinate (B1194679) in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium succinate (DAS), the salt formed from succinic acid and two equivalents of ammonia, is a pivotal component in various microbial fermentation processes, most notably in the bio-production of succinic acid. While often viewed as an intermediate product within the fermentation broth, its role is multifaceted and critical for process efficiency, stability, and overall yield. The presence of DAS in the broth is typically a direct consequence of the primary method used to control pH during the fermentation. This guide provides a comprehensive technical overview of the functions of this compound, its impact on microbial metabolism, and the experimental protocols used to study its effects.
The core function of this compound in fermentation is twofold: it acts as the neutralized form of the target product, succinic acid, thereby controlling the pH of the medium, and it serves as a readily available nitrogen source for the microbial culture.[1][2] Understanding and optimizing the dynamics of DAS formation and utilization are crucial for developing economically viable and scalable bioprocesses.
The Dual Role of this compound
pH Neutralization and Control
The microbial conversion of sugars into succinic acid inherently releases protons, leading to a rapid decrease in the pH of the fermentation broth. Most high-performance succinic acid-producing strains, such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and metabolically engineered Escherichia coli, exhibit optimal growth and productivity within a narrow pH range, typically between 6.0 and 7.0.[3][4] Deviations below this range can lead to metabolic inhibition and cessation of product formation.
To counteract the acidification, a neutralizing agent is continuously added to the fermenter. Ammonium (B1175870) hydroxide (B78521) (NH₄OH) is a commonly used base for this purpose.[5] It reacts with the succinic acid (H₂C₄H₄O₄) produced by the microorganisms to form this compound ( (NH₄)₂C₄H₄O₄ ) in situ, as shown in the reaction below:
H₂C₄H₄O₄ + 2 NH₄OH → (NH₄)₂C₄H₄O₄ + 2 H₂O
This continuous neutralization maintains the pH within the optimal range for the biocatalyst, allowing for sustained high-rate production. The formation of DAS is therefore a direct and intentional outcome of a critical process control strategy.
The logical relationship between succinic acid production and DAS formation is illustrated in the following diagram.
Caption: Logical workflow of this compound formation during pH-controlled fermentation.
Nitrogen Source for Microbial Growth
The ammonium ions (NH₄⁺) from this compound serve as a crucial and readily assimilable nitrogen source for the microorganisms. Nitrogen is an essential element for the synthesis of cellular building blocks, including amino acids (for proteins) and nucleic acids. An adequate supply of nitrogen is imperative to support robust cell growth, high cell density, and sustained metabolic activity.
While complex nitrogen sources like yeast extract and peptone can also be used and sometimes lead to higher biomass, they significantly increase the cost of the fermentation medium. Ammonium provides a simple, defined, and cost-effective alternative. In fermentations where ammonium hydroxide is used for pH control, the resulting DAS conveniently fulfills the nitrogen requirement of the culture, simplifying media formulation. However, high concentrations of ammonium can also be inhibitory to some strains, making the choice and concentration of the neutralizing agent a key parameter for optimization.
Metabolic Context and Succinate Production Pathways
Succinic acid is an intermediate of the tricarboxylic acid (TCA) cycle. In many production organisms, particularly under anaerobic or micro-aerobic conditions, succinate is synthesized via the reductive branch of the TCA cycle. Carbon flux from glycolysis, typically from phosphoenolpyruvate (B93156) (PEP) or pyruvate, is directed towards oxaloacetate, which is then sequentially reduced to malate, fumarate, and finally succinate. This reductive pathway consumes NADH, helping to maintain the cell's redox balance.
The ammonium provided by DAS is assimilated into central carbon metabolism, primarily through the glutamine synthetase/glutamate synthase (GS/GOGAT) system, to produce amino acids like glutamate, which serve as primary amino group donors for the synthesis of other nitrogen-containing biomolecules.
Caption: Simplified metabolic pathway for succinate production and nitrogen assimilation.
Quantitative Impact on Fermentation Parameters
The choice of neutralizing agent, which dictates the cation of the resulting succinate salt in the broth (e.g., ammonium, sodium, potassium, magnesium), has a significant impact on fermentation performance. High concentrations of any salt can lead to osmotic stress, while specific ions can have inhibitory or beneficial effects.
For instance, a study using E. coli AFP184 found that while various bases could be used, productivity with NH₄OH ceased completely at a succinic acid concentration of approximately 40 g/L, whereas productivities were sustained for longer with sodium or potassium bases. In contrast, for Mannheimia succiniciproducens, using 28% NH₄OH as the neutralizer resulted in a succinic acid titer of 58.62 g/L. This highlights the strain-specific nature of ion tolerance. The following table summarizes quantitative data from various studies, illustrating the effects of different nitrogen sources and neutralizing agents.
| Microorganism | Neutralizing Agent / N-Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| E. coli AFP184 | NH₄OH | ~40 | - | <2.5 | |
| E. coli AFP184 | Na₂CO₃ | 77 | - | >2.5 | |
| M. succiniciproducens | NH₄OH (28%) | 58.62 | 1.04 mol/mol | 2.42 | |
| M. succiniciproducens | NaOH | 32.29 | 1.00 mol/mol | 1.12 | |
| A. succinogenes GXAS137 | Yeast Extract | ~42 | - | - | |
| A. succinogenes GXAS137 | Corn Steep Liquor | ~35 | - | - | |
| I. orientalis (engineered) | (Low pH, no neutralizer) | 104.6 | 0.63 g/g | 1.25 | |
| E. coli NZN111 (two-stage) | (Not specified) | 28.2 | 1.13 mol/mol | 0.7 |
Experimental Protocols
To investigate the role and dynamics of this compound, a series of well-defined experimental protocols are required.
Protocol 1: Batch Fermentation for Succinic Acid Production
This protocol describes a typical batch fermentation process in a benchtop bioreactor to produce succinic acid, using ammonium hydroxide for pH control.
-
Media Preparation : Prepare the fermentation medium containing a carbon source (e.g., 50 g/L glucose), phosphate (B84403) salts (e.g., KH₂PO₄, K₂HPO₄), mineral salts (e.g., MgCl₂, CaCl₂), and a complex nitrogen source (e.g., 5 g/L yeast extract). Autoclave the medium for sterilization.
-
Inoculum Preparation : Cultivate a seed culture of the production strain (e.g., A. succinogenes) in a suitable broth (e.g., Tryptic Soy Broth) overnight under optimal growth conditions.
-
Bioreactor Setup : Aseptically transfer the sterile medium to a 5-L benchtop bioreactor. Calibrate the pH probe and dissolved oxygen (DO) probe. Set the temperature to the optimum for the strain (e.g., 37°C) and agitation to maintain suspension (e.g., 200 rpm).
-
Inoculation : Inoculate the bioreactor with the seed culture to a starting optical density (OD₆₀₀) of approximately 0.1.
-
Fermentation Run :
-
Anaerobic Shift : If required by the strain, sparge the medium with CO₂ or N₂ to create anaerobic conditions.
-
pH Control : Set the pH controller to the desired setpoint (e.g., 6.8). Connect a sterile solution of 28% ammonium hydroxide to the base-addition pump. The system will automatically add NH₄OH to neutralize the succinic acid produced, forming DAS in the broth.
-
-
Sampling : Aseptically withdraw samples at regular intervals (e.g., every 2-4 hours) for analysis of cell growth, substrate consumption, and product formation.
Protocol 2: Monitoring Cell Growth by OD₆₀₀ Measurement
Optical density at 600 nm (OD₆₀₀) is a standard method to estimate cell density in a liquid culture based on light scattering.
-
Spectrophotometer Setup : Turn on the spectrophotometer and set the wavelength to 600 nm.
-
Blanking : Use a cuvette filled with sterile, uninoculated fermentation medium to zero ("blank") the spectrophotometer. This subtracts the absorbance of the medium itself.
-
Sample Measurement :
-
Vortex the collected fermentation sample to ensure a homogenous cell suspension.
-
If the OD₆₀₀ reading is expected to be above the linear range of the instrument (typically >0.5-0.8), dilute the sample with the sterile medium used for the blank. For example, mix 0.1 mL of culture with 0.9 mL of medium for a 1:10 dilution.
-
Transfer the (diluted) sample to a clean cuvette and place it in the spectrophotometer.
-
Record the absorbance reading immediately to prevent cell settling.
-
-
Calculation : If a dilution was performed, multiply the measured OD₆₀₀ by the dilution factor to obtain the actual OD₆₀₀ of the culture. (e.g., 0.35 (reading) * 10 (dilution factor) = 3.5 (actual OD)).
Protocol 3: Quantification of Succinate by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying organic acids in fermentation broth.
-
Sample Preparation :
-
Transfer ~1.5 mL of the fermentation sample into a microcentrifuge tube.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the cells and other solids.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulates that could damage the column.
-
-
HPLC System and Conditions :
-
Column : Use a column suitable for organic acid analysis, such as an ion-exclusion column (e.g., Aminex HPX-87H) or a C18 column.
-
Mobile Phase : An acidic mobile phase is typically used, such as 5 mM sulfuric acid (H₂SO₄). The mobile phase should be filtered and degassed.
-
Flow Rate : Set a constant flow rate, typically 0.6 mL/min.
-
Column Temperature : Maintain the column at a constant temperature, for example, 40-60°C, for reproducible retention times.
-
Detector : Use a UV detector (e.g., at 210 nm) or a Refractive Index (RI) detector.
-
-
Analysis :
-
Calibration : Prepare a series of succinic acid standards of known concentrations (e.g., 1, 5, 10, 20, 50 g/L) in the mobile phase. Inject these standards to create a calibration curve of peak area versus concentration.
-
Sample Injection : Inject a small volume (e.g., 10-20 µL) of the prepared sample from the HPLC vial.
-
Quantification : Identify the succinic acid peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration by interpolating its peak area on the calibration curve.
-
The following diagram outlines a typical experimental workflow for studying fermentation with DAS.
Caption: A standard experimental workflow for analyzing a fermentation process.
Conclusion
This compound is not merely an incidental component of fermentation broth but a central element in the successful bio-production of succinic acid. Its formation via neutralization with ammonium hydroxide is a cornerstone of pH control, preventing process failure due to acidification. Simultaneously, it provides an essential and cost-effective source of nitrogen to fuel microbial growth and metabolism. The concentration and specific effects of this compound are strain-dependent and represent a critical axis for process optimization. A thorough understanding of its dual role, supported by robust analytical and experimental protocols, is indispensable for researchers aiming to enhance the titer, yield, and productivity of bio-based chemicals.
References
- 1. Ammonium Hydroxide in the Regulation of Microbial Fermentation Processes [eureka.patsnap.com]
- 2. Ammonium hydroxide in optimizing fermentation processes [eureka.patsnap.com]
- 3. Fermentative Succinate Production: An Emerging Technology to Replace the Traditional Petrochemical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-level succinic acid production by overexpressing a magnesium transporter in Mannheimia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diammonium Succinate in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical step in determining the three-dimensional structure of proteins, which is essential for understanding their function and for structure-based drug design. The process of obtaining well-ordered crystals is often a matter of extensive screening of various chemical conditions to induce controlled precipitation of the protein from a solution. The choice of precipitating agent is a key variable in this process. While ammonium (B1175870) sulfate (B86663) is a widely used and effective precipitating agent, exploring novel precipitants can open up new crystallization possibilities for challenging proteins.
This document provides detailed application notes and proposed protocols for the use of diammonium succinate (B1194679) as a precipitating agent in protein crystallization screening. Due to the limited availability of specific literature on the use of diammonium succinate for this application, the following protocols are based on the established principles of protein crystallization by "salting out" and are adapted from standard procedures using similar ammonium salts.
Physicochemical Properties and Rationale for Use
This compound, with the chemical formula (NH₄)₂(C₄H₄O₄), is the diammonium salt of succinic acid. Its potential as a precipitating agent in protein crystallization stems from the properties of its constituent ions, ammonium (NH₄⁺) and succinate (C₄H₄O₄²⁻), in the context of the Hofmeister series. The Hofmeister series ranks ions based on their ability to salt out or salt in proteins from aqueous solutions.
The ammonium cation is known to be a "salting out" agent, promoting protein precipitation at high concentrations. The succinate anion's position in the Hofmeister series is less defined than that of sulfate, but dicarboxylates like succinate can also contribute to the salting-out effect. The combination of these two ions in this compound presents a unique chemical environment that may be favorable for the crystallization of certain proteins that do not respond well to more common precipitants like ammonium sulfate.
Data Presentation: A Comparative Overview
| Property | Ammonium Sulfate ((NH₄)₂SO₄) | This compound ((NH₄)₂(C₄H₄O₄)) |
| Molecular Weight | 132.14 g/mol | 152.15 g/mol [1][2] |
| Solubility in Water | Highly soluble (approx. 4.1 M at 25°C) | Soluble[3] |
| Hofmeister Series (Anion) | SO₄²⁻ (Strong kosmotrope, "salting-out")[4][5] | Succinate²⁻ (Expected to be a weaker kosmotrope than sulfate) |
| Hofmeister Series (Cation) | NH₄⁺ (Weak chaotrope, contributes to "salting-out") | NH₄⁺ (Weak chaotrope, contributes to "salting-out") |
| Typical pH of Solution | ~5.5 | Near neutral |
| Potential Advantages | Well-established, high efficacy in salting-out, stabilizes many proteins. | Novel precipitant, may offer unique crystallization conditions, potentially milder than sulfate. |
| Potential Disadvantages | High concentrations can sometimes lead to amorphous precipitate, may interfere with some assays. | Less characterized, optimal concentration ranges need to be determined empirically. |
Experimental Protocols
The following are proposed protocols for using this compound in initial protein crystallization screening. These protocols are based on the widely used hanging-drop and sitting-drop vapor diffusion methods.
Preparation of Stock Solutions
a. This compound Stock Solution:
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound (high purity)
-
Ultrapure water
-
0.22 µm syringe filter
-
-
Procedure:
-
To prepare a 3.0 M stock solution, dissolve 45.65 g of this compound in ultrapure water to a final volume of 100 mL.
-
Stir until the salt is completely dissolved. Gentle warming may be required.
-
Allow the solution to cool to room temperature.
-
Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.
-
Store the stock solution at room temperature.
-
b. Buffer Stock Solutions:
-
Objective: To prepare a range of buffer solutions to screen different pH conditions.
-
Procedure:
-
Prepare 1.0 M stock solutions of various buffers (e.g., Tris-HCl, HEPES, Sodium Acetate, Citrate) covering a pH range from 4.0 to 9.0.
-
Adjust the pH of each buffer stock solution to the desired value using HCl or NaOH.
-
Filter each buffer stock solution through a 0.22 µm syringe filter.
-
Store at 4°C.
-
Initial Screening using Hanging-Drop Vapor Diffusion
-
Objective: To screen a range of this compound concentrations and pH values to identify initial crystallization "hits".
-
Materials:
-
Purified protein sample (5-15 mg/mL in a low ionic strength buffer)
-
This compound stock solution (3.0 M)
-
Buffer stock solutions
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
-
Procedure:
-
Prepare the Reservoir Solutions: In each well of the 24-well plate, prepare a 500 µL reservoir solution with varying concentrations of this compound and different buffers. For an initial screen, a grid of conditions can be set up (e.g., this compound concentrations from 0.5 M to 2.5 M in 0.5 M increments, at pH values of 5.0, 6.0, 7.0, and 8.0). Each reservoir solution should contain 100 mM of the desired buffer.
-
Prepare the Drop: On a clean cover slip, pipette 1 µL of the protein solution.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with grease or by using plates with built-in seals.
-
Incubate: Store the plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Observe: Regularly inspect the drops under a microscope over several days to weeks for the formation of crystals, precipitate, or other changes.
-
Initial Screening using Sitting-Drop Vapor Diffusion
-
Objective: Similar to the hanging-drop method, but with the drop placed on a post within the well. This method can be more amenable to automated liquid handling.
-
Procedure:
-
Prepare the Reservoir Solutions: As described for the hanging-drop method, fill the reservoirs of a sitting-drop plate with 100 µL of the screening solutions.
-
Prepare the Drop: Pipette 100 nL to 1 µL of the protein solution onto the sitting-drop post.
-
Add an equal volume of the corresponding reservoir solution to the protein drop.
-
Seal the Plate: Seal the plate with a clear adhesive film.
-
Incubate and Observe: Follow the same incubation and observation steps as for the hanging-drop method.
-
Visualization of Workflows and Principles
Experimental Workflow for Crystallization Screening
Caption: A generalized workflow for protein crystallization screening.
Principle of Salting Out
Caption: The "salting out" principle in protein crystallization.
The use of this compound as a precipitant for protein crystallization screening is a novel approach that warrants investigation, particularly for proteins that have proven difficult to crystallize using standard reagents. The protocols outlined in this document provide a starting point for researchers to explore the potential of this compound. It is important to note that, as with all crystallization experiments, a systematic approach to screening a wide range of conditions is crucial for success. Further optimization around any initial "hits" will be necessary to obtain diffraction-quality crystals.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C4H12N2O4 | CID 160625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonium succinate - Wikipedia [en.wikipedia.org]
- 4. Hofmeister series - Wikipedia [en.wikipedia.org]
- 5. Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Diammonium Succinate Buffer Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diammonium succinate (B1194679) buffer is a versatile buffer system utilized in a variety of biochemical and pharmaceutical applications. Its effectiveness in the acidic to neutral pH range makes it particularly suitable for enzyme assays, protein purification, and as a component in formulations for monoclonal antibodies and other biologics.[1][2][3] Succinic acid is a dicarboxylic acid, meaning it has two protons that can dissociate, and therefore two pKa values.[4] This property allows it to buffer effectively over a specific pH range.
This document provides a detailed protocol for the preparation of diammonium succinate buffer solutions, including the necessary calculations, step-by-step instructions, and relevant physicochemical data.
Physicochemical Data
Succinic acid has two pKa values, which define its buffering ranges. The Henderson-Hasselbalch equation is used to calculate the pH of a buffer solution.[5] The effective buffering range for a buffer is typically considered to be pKa ± 1.
| Property | Value | Reference |
| pKa1 of Succinic Acid | 4.16 | |
| pKa2 of Succinic Acid | 5.61 | |
| Effective pH Range | 3.16 - 6.61 | |
| Molecular Weight (Succinic Acid) | 118.09 g/mol | |
| Molecular Weight (Ammonium Hydroxide) | 35.05 g/mol |
Note: The effective pH range is a general guideline. The optimal buffering capacity is closest to the pKa values.
Experimental Protocol: Preparation of 1 L of 0.1 M this compound Buffer
This protocol outlines the preparation of a 0.1 M this compound buffer to a specific pH. The example below is for a target pH of 5.0.
Materials and Reagents:
-
Succinic Acid (Reagent Grade or higher)
-
Ammonium (B1175870) Hydroxide (B78521) solution (e.g., 28-30% w/w NH₃ in H₂O)
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Beakers and graduated cylinders
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (for pH meter calibration and minor pH adjustments if necessary)
Procedure:
-
Calculate the required mass of succinic acid:
-
For 1 L of a 0.1 M solution, you will need:
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.1 mol/L × 1 L × 118.09 g/mol = 11.81 g
-
-
-
Dissolve the succinic acid:
-
Weigh out 11.81 g of succinic acid and transfer it to a beaker containing approximately 800 mL of high-purity water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the succinic acid is completely dissolved.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the succinic acid solution.
-
Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH.
-
Continue adding ammonium hydroxide until the pH of the solution reaches the desired value (e.g., pH 5.0). Be cautious as the pH can change rapidly.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer components are transferred.
-
Add high-purity water to the volumetric flask until the meniscus reaches the 1 L mark.
-
-
Final Mixing and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the buffer to a clean, labeled storage bottle. Store at room temperature or as required for your application.
-
Logical Workflow for Buffer Preparation
Caption: Workflow for preparing this compound buffer.
Applications
This compound buffer is particularly useful in:
-
Protein and Antibody Formulations: It can help maintain a stable pH for monoclonal antibody formulations, which is crucial for their efficacy and shelf-life.
-
Enzyme Assays: Provides a stable pH environment for enzymatic reactions that have optimal activity in the acidic to neutral range.
-
Chromatography: Used as a mobile phase component in techniques like High-Performance Liquid Chromatography (HPLC) for the separation of various compounds.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Ammonium hydroxide is corrosive and has a strong odor. Handle it in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
Diammonium Succinate as a Precipitating Agent in Macromolecular Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium succinate (B1194679) is emerging as a valuable precipitating agent in the field of macromolecular crystallography. As a salt of a dicarboxylic acid, it offers unique chemical properties that can be advantageous for inducing the crystallization of proteins, nucleic acids, and their complexes. This document provides detailed application notes and protocols for utilizing diammonium succinate to screen for and optimize crystallization conditions. Its utility has been noted in specific crystallization screens, often as part of a synergistic mixture of reagents.
Principle of Operation
Like other salt precipitants, this compound promotes crystallization by reducing the solubility of the macromolecule. It achieves this through a "salting-out" effect, where the salt ions compete with the macromolecule for water molecules, thereby decreasing the amount of solvent available to keep the macromolecule in solution. This increase in the effective concentration of the macromolecule drives it towards a supersaturated state, a prerequisite for nucleation and crystal growth. The dicarboxylate nature of the succinate ion may also offer specific interactions with protein surfaces that can facilitate the formation of well-ordered crystal lattices.
Applications
This compound can be employed in various macromolecular crystallization techniques, including:
-
Initial Screening: It can be incorporated into sparse matrix or grid screens to identify initial crystallization "hits."
-
Optimization: Once initial crystals are obtained, the concentration of this compound, along with other parameters like pH and temperature, can be systematically varied to improve crystal size and quality.
-
Additive Screens: In lower concentrations, it can be used as an additive to modify the crystallization landscape of other primary precipitants.
Data Presentation: Screening with Succinate-Containing Reagents
While comprehensive quantitative data for this compound as a standalone primary precipitant is not extensively documented in publicly available literature, its utility can be inferred from its inclusion in specialized crystallization screens. For instance, succinic acid, a component of this compound, is found in the "Tacsimate™" screen, a complex mixture designed to promote crystallization.
Table 1: Composition of a Succinic Acid-Containing Crystallization Screen (Tacsimate™)
| Component | Molarity (M) |
| Malonic acid | 1.8305 |
| Ammonium citrate (B86180) tribasic | 0.25 |
| Succinic acid | 0.12 |
| DL-Malic acid | 0.3 |
| Sodium acetate (B1210297) trihydrate | 0.4 |
| Sodium formate | 0.5 |
| Ammonium tartrate dibasic | 0.16 |
This mixture is titrated to various pH values using sodium hydroxide.
The inclusion of succinic acid in such a successful and complex screening reagent suggests its potential to contribute favorably to the crystallization process. Researchers are encouraged to explore this compound as a variable in their optimization strategies, particularly when initial hits are obtained with carboxylate-containing conditions.
Experimental Protocols
The following are generalized protocols for incorporating this compound into macromolecular crystallization experiments. It is crucial to adapt these protocols to the specific characteristics of the target macromolecule.
Protocol 1: Initial Screening using Vapor Diffusion (Hanging Drop)
This protocol outlines the use of this compound in a grid screen format to explore a range of concentrations and pH values.
Materials:
-
Purified macromolecule (5-20 mg/mL in a low ionic strength buffer)
-
This compound stock solutions (e.g., 2.0 M, 1.5 M, 1.0 M, 0.5 M), pH adjusted
-
Buffer solutions (e.g., 1.0 M stocks of MES pH 5.5-6.5, HEPES pH 7.0-8.0, Tris pH 8.5-9.0)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Microscope
Methodology:
-
Prepare Reservoir Solutions: In the wells of a 24-well plate, prepare a grid of reservoir solutions. For example, vary the this compound concentration along the x-axis (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) and the pH along the y-axis (e.g., pH 6.0, 7.0, 8.0). Each reservoir should contain 500 µL of the respective solution.
-
Prepare Drops: On a siliconized cover slip, mix 1 µL of the macromolecule solution with 1 µL of the corresponding reservoir solution.
-
Seal the Well: Invert the cover slip and place it over the reservoir well, ensuring a complete seal with vacuum grease.
-
Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Monitor: Regularly observe the drops under a microscope for the formation of precipitate, microcrystals, or single crystals over several days to weeks.
Protocol 2: Optimization using Microbatch Under Oil
This protocol is suitable for optimizing conditions identified from initial screens.
Materials:
-
Purified macromolecule (concentration determined from initial screening)
-
Optimized this compound stock solution (concentration and pH near the "hit" condition)
-
Fine-tuning solutions (e.g., slightly higher and lower concentrations of this compound and different pH buffers)
-
Microbatch crystallization plates (e.g., 96-well)
-
Paraffin (B1166041) oil or a 1:1 mixture of paraffin and silicone oil
-
Pipettes and tips
-
Microscope
Methodology:
-
Prepare the Plate: Add a layer of oil to each well of the microbatch plate.
-
Prepare Crystallization Mixes: In a separate plate or PCR tubes, prepare a series of crystallization mixes by varying the concentration of this compound and pH around the initial hit condition.
-
Dispense Drops: Pipette 1-2 µL of each crystallization mix directly into the oil in the microbatch plate, ensuring the drop settles at the bottom of the well. Then, add 1-2 µL of the macromolecule solution to each drop.
-
Incubate: Incubate the plate at a constant and controlled temperature.
-
Monitor: Observe the drops for crystal growth. The rate of water evaporation can be controlled by the composition of the oil, with higher silicone oil content leading to faster evaporation.
Visualizations
Logical Relationship of Crystallization Screening and Optimization
Caption: From Screening to Optimization.
Experimental Workflow for Vapor Diffusion Crystallization
Caption: Vapor Diffusion Workflow.
"application of diammonium succinate in cell culture media"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Diammonium succinate (B1194679) is a chemical compound that can serve as a dual-purpose supplement in cell culture media, providing both a source of succinate and ammonium (B1175870) ions. Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has been shown to influence cellular metabolism, proliferation, and differentiation. Ammonium, while a potential waste product in cell culture, is also a nitrogen source. The application of diammonium succinate is being explored for its potential to modulate cellular metabolism and enhance productivity in bioprocessing, particularly in fed-batch cultures of cell lines like Chinese Hamster Ovary (CHO) cells.
Key Applications
-
Metabolic Reprogramming and "Pseudohypoxia": Supplementing cell cultures with succinate can lead to its accumulation in the cytosol.[1] This intracellular succinate can inhibit prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation. The inhibition of PHDs stabilizes HIF-1α, leading to the transcription of hypoxia-associated genes even under normoxic conditions, a state referred to as "pseudohypoxia".[1] This can promote a shift from oxidative phosphorylation to glycolysis.[1]
-
Enhancement of Cell Proliferation, Migration, and Differentiation: By inducing a pseudohypoxic state, succinate supplementation has been demonstrated to enhance the proliferation, migration, and osteogenic differentiation of human periodontal ligament stem cells.[1] This suggests its potential application in regenerative medicine and tissue engineering.
-
Modulation of Immune Cell Function: Succinate can act as a signaling molecule in immune cells. It has been shown to suppress the effector function of T cells, including the secretion of interferon-gamma (IFN-γ), by inhibiting mitochondrial glucose oxidation.[2] This has implications for research in immunology and the development of immunomodulatory therapies.
-
Potential for Reducing Lactate (B86563) and Ammonium Accumulation in Fed-Batch Cultures: The addition of TCA cycle intermediates, including succinate, to CHO cell cultures has been shown to reduce the accumulation of lactate and ammonium. This is a significant advantage in fed-batch processes where the buildup of these metabolic byproducts can inhibit cell growth and productivity. This compound, by providing both the TCA intermediate and a nitrogen source, could potentially be optimized to balance nutrient supply and waste accumulation.
-
Alleviation of Mitochondrial Dysfunction: Succinate supplementation has been shown to improve the metabolic performance of glial cell cultures with mitochondrial dysfunction induced by rotenone, an inhibitor of complex I of the electron transport chain. This suggests a potential therapeutic application for mitochondrial diseases.
Advantages and Considerations
The primary advantage of using this compound lies in its potential to act as a balanced nutrient source. The succinate can fuel the TCA cycle and modulate cellular metabolism, while the ammonium provides a source of nitrogen for biomass and protein synthesis. The succinate component may also help to counteract the negative effects of ammonium accumulation that can occur in high-density cell cultures.
However, it is crucial to consider the potential inhibitory effects of high ammonium concentrations on cell growth and protein glycosylation. Therefore, the optimal concentration of this compound must be carefully determined for each cell line and process to maximize its benefits while minimizing any detrimental effects of ammonium.
Quantitative Data Summary
The following tables summarize the effects of succinate and ammonium on various cell culture parameters based on available literature. This data can serve as a starting point for designing experiments with this compound.
Table 1: Effects of Succinate Supplementation on Cell Proliferation
| Cell Type | Succinate Concentration | Observed Effect on Proliferation | Reference |
| Human Periodontal Ligament Cells | 1 mM and 5 mM | Increased stem cell proliferation. | |
| Human Periodontal Ligament Cells | 25 mM | Reduced proliferation. |
Table 2: Effects of Ammonium Chloride on CHO Cell Growth and Metabolism
| Parameter | Ammonium Chloride Concentration | Observed Effect | Reference |
| Cell Growth | > 5 mM | Inhibition of cell growth. | |
| IC-50 for Cell Growth | 33 mM | The concentration at which cell growth is inhibited by 50%. | |
| Specific EPO Production | > 5 mM | Increased specific production of erythropoietin. | |
| Specific Glucose Consumption | High concentrations | Higher specific consumption rate. | |
| Specific Glutamine Consumption | High concentrations | Higher specific consumption rate. | |
| Alanine, Glycine, Glutamate Prod. | High concentrations | Increased rate of production. | |
| IgG Glycosylation | 10 mM | Reduced galactosylation, sialylation, and fucosylation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cell Growth and Viability
Objective: To determine the optimal concentration of this compound that enhances cell growth and maintains high viability for a specific cell line.
Materials:
-
Cell line of interest (e.g., CHO-S cells)
-
Basal cell culture medium (serum-free, chemically defined)
-
This compound stock solution (e.g., 1 M, sterile-filtered)
-
96-well cell culture plates
-
Cell counting instrument (e.g., automated cell counter or hemocytometer)
-
Viability dye (e.g., trypan blue)
-
CO2 incubator
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL in the basal medium.
-
Supplementation: Prepare a serial dilution of the this compound stock solution to achieve final concentrations ranging from 0 mM (control) to 50 mM in the cell culture wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Counting and Viability Assessment: At regular intervals (e.g., every 24 hours for 5-7 days), determine the viable cell density and percent viability for each concentration using a cell counter and trypan blue exclusion.
-
Data Analysis: Plot the viable cell density and viability against time for each concentration. Determine the concentration of this compound that results in the highest viable cell density and maintains high viability over the culture period.
Protocol 2: Assessing the Impact of this compound on Metabolism and Protein Production
Objective: To evaluate the effect of the optimal concentration of this compound on cellular metabolism (glucose, lactate, ammonium) and recombinant protein production.
Materials:
-
Cell line of interest producing a recombinant protein
-
Basal cell culture medium and feed solutions
-
Optimal concentration of this compound (determined from Protocol 1)
-
Shake flasks or bench-top bioreactors
-
Metabolite analyzer (for glucose, lactate, ammonium)
-
Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)
Methodology:
-
Culture Setup: Set up parallel cultures in shake flasks or bioreactors. One set of cultures will be the control (basal medium and feed), and the other set will be supplemented with the optimal concentration of this compound.
-
Fed-Batch Culture: Perform a fed-batch culture for 10-14 days. Add feed solutions as per the established process.
-
Sampling: Collect samples from each culture daily.
-
Cell Growth and Viability: Monitor viable cell density and viability.
-
Metabolite Analysis: Analyze the concentration of glucose, lactate, and ammonium in the culture supernatant.
-
Protein Titer: Quantify the concentration of the recombinant protein in the supernatant.
-
Data Analysis: Compare the growth profiles, metabolite profiles, and protein titers between the control and this compound-supplemented cultures. Calculate specific consumption and production rates for key metabolites.
Visualizations
Caption: Succinate stabilizes HIF-1α by inhibiting prolyl hydroxylases.
References
Application Notes: The Role of Diammonium Succinate in Macromolecular Crystallography
Introduction
Diammonium succinate (B1194679), a salt of a dicarboxylic acid, serves as a valuable reagent in the screening and optimization of protein crystallization conditions for X-ray crystallography. Its utility stems from its properties as a salt, which can decrease the solubility of macromolecules in solution, thereby promoting the supersaturated state necessary for nucleation and crystal growth.[1][2][3] Succinate salts are components of commercially available crystallization screens, indicating their established role in identifying initial crystallization "hits".[4] This document provides detailed protocols and insights for employing diammonium succinate in crystallographic studies, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Rationale for Use
Succinic acid is a dicarboxylic acid with pKa values of approximately 4.2 and 5.6. When fully deprotonated and paired with ammonium (B1175870) as the cation, this compound can influence the solubility of proteins through mechanisms common to salt precipitants, such as "salting out".[5] The ammonium and succinate ions interact favorably with water molecules, reducing the amount of solvent available to keep the protein molecules in solution and encouraging the protein-protein interactions necessary for forming an ordered crystal lattice. The choice of a specific salt, such as this compound, can be critical, as different ions have varying effects on protein solubility and stability.
Screening with this compound
This compound can be utilized both in initial sparse matrix screening and in the subsequent optimization of crystallization conditions. Sparse matrix screens test a wide array of chemical conditions to identify promising starting points for crystallization.
Table 1: Example Sparse Matrix Screen Conditions Incorporating this compound
| Condition ID | This compound (M) | Buffer System | pH | Other Additives |
| DS-01 | 0.5 | 0.1 M HEPES | 7.5 | 10% v/v 2-Propanol |
| DS-02 | 1.0 | 0.1 M Tris | 8.5 | None |
| DS-03 | 0.8 | 0.1 M Sodium Acetate | 4.6 | 2% w/v PEG 4000 |
| DS-04 | 1.2 | 0.1 M MES | 6.5 | 5% v/v Glycerol |
Table 2: Example Grid Screen for Optimization Around a this compound "Hit"
This table illustrates an optimization strategy where the concentration of this compound and the pH are varied around an initial successful condition (e.g., 1.0 M this compound, pH 7.5).
| 0.8 M this compound | 1.0 M this compound | 1.2 M this compound | 1.4 M this compound | |
| pH 7.0 | Condition A1 | Condition B1 | Condition C1 | Condition D1 |
| pH 7.5 | Condition A2 | Initial Hit | Condition C2 | Condition D2 |
| pH 8.0 | Condition A3 | Condition B3 | Condition C3 | Condition D3 |
Experimental Protocol: Vapor Diffusion Crystallization with this compound
This protocol describes the hanging drop vapor diffusion method, a common technique for protein crystallization.
Materials:
-
Purified protein sample (concentrated to 5-20 mg/mL)
-
This compound stock solution (e.g., 2.0 M, filter-sterilized)
-
Buffer stock solutions (e.g., 1.0 M HEPES pH 7.5, 1.0 M Tris pH 8.5)
-
Additive stock solutions (e.g., PEGs, salts, organic solvents)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Coverslips (for hanging drop) or sealing tape
-
Pipettes and tips for small volumes (0.5-2 µL)
Procedure:
-
Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare the reservoir solutions. For an initial screen, these will be the conditions outlined in your screening kit or custom screen (e.g., Table 1). For optimization, these will be the conditions from your grid screen (e.g., Table 2). The typical reservoir volume is 500 µL for a 24-well plate.
-
Prepare the Crystallization Drop:
-
For the hanging drop method , place a coverslip over the well. Pipette 1 µL of your concentrated protein solution onto the center of the coverslip.
-
Carefully add 1 µL of the reservoir solution to the protein drop. Avoid touching the protein solution directly with the pipette tip.
-
Mix the drop by gently pipetting up and down, being careful not to introduce air bubbles.
-
-
Seal the Well: Invert the coverslip and place it over the reservoir well, ensuring a tight seal with grease or by the design of the plate.
-
Incubation: Transfer the plate to a stable, vibration-free environment with a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly monitor the drops for crystal growth over a period of days to weeks using a microscope.
Logical Workflow for Crystallization Screening
The following diagram illustrates the general workflow from a purified protein to the identification of optimized crystallization conditions.
Caption: General workflow for protein crystallization screening and optimization.
Factors Influencing Crystallization with this compound
The success of a crystallization experiment is dependent on a multitude of factors. The interplay between these factors determines whether a protein will form a well-ordered crystal.
Caption: Key factors influencing the success of protein crystallization.
This compound is a viable and useful precipitant for the crystallization of macromolecules. Its inclusion in established screening kits underscores its utility. By systematically screening its concentration and the pH of the solution, and by using it in combination with other additives, researchers can effectively explore the crystallization parameter space. The protocols and logical workflows provided here offer a framework for the rational application of this compound in X-ray crystallography studies.
References
Application Notes and Protocols: Diammonium Succinate as a Nitrogen Source in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium succinate (B1194679) (DAS) is a salt of succinic acid and ammonia (B1221849), which can serve as a dual-purpose component in microbial fermentation media, providing both a nitrogen and a carbon source. In fermentations where succinic acid is a target product, DAS is often formed in situ when ammonia is used as a neutralizing agent to control the pH of the medium.[1] While traditionally viewed as a byproduct or an intermediate in the purification of succinic acid, its potential as a primary nitrogen source for microbial growth and production warrants detailed investigation. These application notes provide an overview of the role of DAS in microbial fermentation, protocols for its use, and a comparison with other common nitrogen sources.
Theoretical Advantages of Diammonium Succinate
-
Dual Nutrient Supply: Provides both assimilable nitrogen (ammonium) and a readily metabolizable carbon source (succinate), which is an intermediate in the tricarboxylic acid (TCA) cycle.
-
pH Buffering Capacity: The consumption of both ammonium (B1175870) and succinate ions by microorganisms can influence the pH of the fermentation broth, potentially offering some buffering capacity.
-
Reduced Byproduct Formation: In some fermentations, providing succinate as a carbon source might influence metabolic fluxes and potentially reduce the formation of unwanted byproducts.
Comparative Data of Nitrogen Sources in Fermentation
While direct comparative studies focusing on this compound are limited, data from studies comparing other ammonium-based nitrogen sources provide valuable context. The choice of nitrogen source significantly impacts microbial growth, product yield, and fermentation kinetics.
Table 1: Comparison of Different Nitrogen Sources on Fermentation Parameters in Saccharomyces cerevisiae
| Nitrogen Source (at equivalent nitrogen concentration) | Maximum Biomass (OD600) | Specific Growth Rate (µmax) | Ethanol (B145695) Yield (g/g substrate) | Percentage of Sugar Consumed (%) | Reference |
| Diammonium Phosphate (NH₄)₂HPO₄ | 2.61 ± 0.37 | 0.13 ± 0.02 a | 0.30 ± 0.06 a | 94.38 ± 4.17 ab | [2] |
| Yeast Extract | 2.28 ± 0.24 b | 0.12 ± 0.02 ab | 0.33 ± 0.07 a | 92.79 ± 3.62 b | [2] |
| Urea + Diammonium Phosphate | 2.28 ± 0.17 b | 0.11 ± 0.01 bce | 0.33 ± 0.06 a | 99.54 ± 0.19 a | [2] |
Different letters in the same column indicate a statistically significant difference (p ≤ 0.05).[2]
Table 2: Effect of Nitrogen Source on Ethanol and Acidity Yield in Saccharomyces cerevisiae Fermentation
| Nitrogen Source | Concentration (% w/v) | Ethanol Yield (%) | Acidity Yield (%) | Reference |
| Ammonium Sulfate (B86663) | 0.05 | 4.47 ± 0.02 | 3.65 ± 0.03 | |
| Diammonium Phosphate | 0.05 | Not specified | Not specified | |
| Urea | 0.05 | Not specified | Not specified | |
| Ammonium Nitrate | 0.05 | Not specified | Not specified |
Data indicates that ammonium sulfate resulted in the highest alcohol and acidity yield in this particular study.
Metabolic Pathways and Logical Relationships
Assimilation of this compound
When this compound is provided as a nutrient, microorganisms will metabolize its constituent ions, ammonium and succinate, through distinct metabolic pathways.
Experimental Protocols
Protocol 1: Evaluation of this compound as a Nitrogen Source for E. coli Growth
Objective: To assess the efficacy of this compound as a sole nitrogen source for the growth of E. coli in a defined minimal medium, comparing it to a standard nitrogen source like ammonium sulfate.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)
-
20% (w/v) Glucose solution (sterile)
-
1 M MgSO₄ solution (sterile)
-
1 M CaCl₂ solution (sterile)
-
1 M this compound solution (sterile)
-
1 M Ammonium sulfate solution (sterile)
-
Sterile culture tubes or shake flasks
-
Spectrophotometer
Methodology:
-
Prepare M9 Minimal Medium: Prepare 1 L of 5x M9 salts solution (64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl - for control). Autoclave and let it cool.
-
Prepare Experimental Media:
-
Control Medium: To 800 mL of sterile water, add 200 mL of 5x M9 salts.
-
DAS Medium: Prepare a modified 5x M9 salts solution without NH₄Cl. To 800 mL of sterile water, add 200 mL of the modified 5x M9 salts. Add this compound to a final concentration that provides the same molar concentration of nitrogen as the control (e.g., if control has 93.5 mM NH₄Cl, add 46.75 mM DAS).
-
-
Finalize Media Preparation: To both media, add:
-
20 mL of 20% glucose solution (final concentration 0.4%)
-
2 mL of 1 M MgSO₄ (final concentration 2 mM)
-
100 µL of 1 M CaCl₂ (final concentration 0.1 mM)
-
-
Inoculation: Inoculate the control and DAS media with an overnight culture of E. coli to a starting OD₆₀₀ of 0.05.
-
Incubation: Incubate the cultures at 37°C with vigorous shaking (250 rpm).
-
Data Collection: Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every hour) for 8-12 hours.
-
Analysis: Plot the growth curves (OD₆₀₀ vs. time) and calculate the specific growth rate (µ) for each condition.
Protocol 2: Use of this compound in Recombinant Protein Expression
Objective: To evaluate the effect of this compound as a nitrogen source on the expression of a recombinant protein in E. coli.
Materials:
-
E. coli BL21(DE3) strain carrying an expression plasmid for a recombinant protein (e.g., GFP) under an inducible promoter (e.g., T7 promoter).
-
Terrific Broth (TB) or a defined fermentation medium.
-
This compound.
-
Ammonium sulfate (for control).
-
IPTG (or other appropriate inducer).
-
SDS-PAGE reagents.
-
Spectrophotometer.
-
Fluorometer (for GFP).
Methodology:
-
Prepare Expression Media:
-
Control Medium: Prepare your chosen expression medium with a standard nitrogen source like ammonium sulfate.
-
DAS Medium: Prepare the same expression medium, but replace the standard nitrogen source with an equimolar nitrogen concentration of this compound.
-
-
Inoculation and Growth: Inoculate both media with an overnight culture to a starting OD₆₀₀ of 0.1. Grow the cultures at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce recombinant protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).
-
Post-Induction Incubation: Continue incubation at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 4-16 hours).
-
Sampling and Analysis:
-
Take samples at different time points post-induction.
-
Measure the OD₆₀₀ to monitor cell growth.
-
Harvest cells by centrifugation.
-
Lyse the cells and analyze the total protein by SDS-PAGE to visualize the expression of the recombinant protein.
-
If the protein is fluorescent (like GFP), measure the fluorescence of the culture and normalize it to the cell density (fluorescence/OD₆₀₀).
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for evaluating a novel nitrogen source like this compound in a microbial fermentation process.
Conclusion
This compound presents an interesting, albeit under-explored, option as a nitrogen source in microbial fermentation. Its ability to provide both nitrogen and a central carbon metabolite could offer advantages in specific applications. The provided protocols offer a starting point for researchers to systematically evaluate the utility of this compound in their fermentation processes. Further research is needed to generate comprehensive comparative data against standard nitrogen sources and to fully understand its impact on microbial physiology and metabolism.
References
- 1. WO2011123268A1 - Processes for producing succinic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 2. Evaluation of different nitrogen sources on growth and fermentation performance for enhancing ethanol production by wine yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Succinate Buffers in Protein-Ligand Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-ligand interactions is fundamental to drug discovery and understanding biological processes. The choice of buffer is a critical parameter that can significantly influence protein stability, ligand binding, and the success of biophysical characterization. While not a conventional precipitant, diammonium succinate (B1194679) can be a valuable component for preparing succinate buffers, which are particularly effective in the pH range of 4.5 to 6.0.[1][2][3] This acidic environment can be advantageous for stabilizing certain proteins, especially monoclonal antibodies, and for investigating pH-dependent binding events.[1][2]
These application notes provide a comprehensive guide to utilizing succinate buffers, prepared using reagents like diammonium succinate, for studying protein-ligand interactions through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC).
Rationale for Using Succinate Buffers
Succinate buffers offer several advantages for the biophysical characterization of protein-ligand interactions:
-
Optimal pH Range: The succinic acid/succinate system provides robust buffering capacity between pH 4.5 and 6.0, a range where many proteins, including some enzymes and antibodies, exhibit optimal stability and activity.
-
Reduced Aggregation: For certain proteins, maintaining a mildly acidic pH can minimize non-specific aggregation, leading to more homogenous samples crucial for crystallization and other biophysical techniques.
-
Mimicking Physiological Compartments: Some cellular compartments or pathological environments have an acidic pH. Using a succinate buffer can help mimic these conditions for more physiologically relevant binding studies.
Considerations: A key consideration when using succinate buffers, particularly in cryo-applications, is the potential for pH shifts upon freezing due to the selective crystallization of buffer components. This can be mitigated by the addition of cryoprotectants like sucrose.
I. X-ray Crystallography of Protein-Ligand Complexes in Succinate Buffer
X-ray crystallography provides high-resolution structural information about protein-ligand interactions. The use of a succinate buffer can be instrumental in obtaining well-diffracting crystals of proteins that are most stable in an acidic pH range.
Experimental Workflow: Crystallization in Succinate Buffer
Caption: Workflow for X-ray crystallography of protein-ligand complexes using a succinate buffer.
Protocol 1: Co-crystallization using Hanging Drop Vapor Diffusion
-
Protein and Ligand Preparation:
-
Purify the protein to >95% homogeneity.
-
Dialyze the protein against a low ionic strength buffer (e.g., 10 mM HEPES pH 7.5, 50 mM NaCl).
-
Concentrate the protein to a suitable concentration (typically 5-20 mg/mL).
-
Prepare a stock solution of the ligand in a compatible solvent (e.g., DMSO, or directly in the succinate buffer if soluble).
-
-
Succinate Buffer Preparation (0.1 M, pH 5.0):
-
Dissolve succinic acid in water.
-
Adjust the pH to 5.0 with a solution of ammonium (B1175870) hydroxide (B78521) or by using a calculated amount of this compound.
-
Sterile filter the buffer.
-
-
Crystallization Setup:
-
Prepare a reservoir solution containing the precipitant (e.g., 1.2 M Sodium Citrate, 20% w/v PEG 3350) in 0.1 M succinate buffer pH 5.0.
-
On a siliconized coverslip, mix 1 µL of the protein solution, 0.5 µL of the ligand stock solution, and 1.5 µL of the reservoir solution.
-
Invert the coverslip and seal the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
Protocol 2: Ligand Soaking
-
Apo-Crystal Growth:
-
Grow crystals of the apo-protein using a suitable crystallization condition.
-
-
Soaking Solution Preparation:
-
Prepare a soaking solution containing the ligand at a concentration 5-10 times its Kd in the crystallization mother liquor (or a cryo-protectant solution) buffered with 0.1 M succinate buffer pH 5.0.
-
-
Soaking Procedure:
-
Carefully transfer the apo-crystal to a drop of the soaking solution.
-
Incubate for a period ranging from minutes to hours, depending on the ligand's affinity and solubility.
-
Cryo-protect the crystal by briefly transferring it to a solution containing a cryoprotectant (e.g., 25% glycerol) and the ligand before flash-cooling in liquid nitrogen.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 10 mg/mL | 15 mg/mL | 10 mg/mL |
| Ligand Concentration | 1 mM | 2 mM | 1 mM |
| Succinate Buffer (pH 5.0) | 0.1 M | 0.1 M | 0.1 M |
| Precipitant | 1.2 M Na Citrate | 1.5 M (NH4)2SO4 | 20% PEG 3350 |
| Crystal Size | 0.2 x 0.1 x 0.1 mm | No crystals | 0.1 x 0.05 x 0.05 mm |
| Diffraction Resolution | 2.1 Å | - | 2.5 Å |
II. NMR Spectroscopy for Characterizing Protein-Ligand Interactions in Succinate Buffer
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site. Performing NMR experiments in a succinate buffer can be advantageous for proteins that are more stable or exhibit specific binding characteristics at acidic pH.
Experimental Workflow: NMR Titration
Caption: Workflow for NMR titration experiments in a succinate buffer.
Protocol 3: ¹H-¹⁵N HSQC Titration
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled protein.
-
Thoroughly exchange the protein into the desired succinate buffer (e.g., 50 mM sodium succinate, 100 mM NaCl, pH 5.5) containing 10% D₂O.
-
Prepare a concentrated stock solution of the unlabeled ligand in the exact same buffer.
-
The final protein concentration for the NMR experiment is typically in the range of 50-200 µM.
-
-
NMR Data Acquisition:
-
Record a reference ¹H-¹⁵N HSQC spectrum of the apo-protein.
-
Add small aliquots of the concentrated ligand stock solution to the protein sample.
-
After each addition, ensure thorough mixing and temperature equilibration before recording another ¹H-¹⁵N HSQC spectrum.
-
Continue the titration until the chemical shift changes of the affected residues are saturated, or until the ligand concentration is at least 10-fold greater than the protein concentration for weak binders.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra to identify residues with significant chemical shift perturbations (CSPs).
-
Calculate the weighted-average chemical shift difference for each affected residue at each titration point.
-
Plot the CSPs as a function of the molar ratio of ligand to protein.
-
Fit the binding isotherms of well-resolved and significantly perturbed residues to a suitable binding model to determine the dissociation constant (Kd).
-
Data Presentation
| Ligand Concentration (µM) | Residue A CSP (ppm) | Residue B CSP (ppm) | Residue C CSP (ppm) |
| 0 | 0.000 | 0.000 | 0.000 |
| 25 | 0.052 | 0.031 | 0.005 |
| 50 | 0.098 | 0.058 | 0.010 |
| 100 | 0.165 | 0.102 | 0.018 |
| 200 | 0.243 | 0.155 | 0.030 |
| 400 | 0.310 | 0.201 | 0.045 |
| Calculated Kd (µM) | 155 | 162 | - |
III. Isothermal Titration Calorimetry (ITC) in Succinate Buffer
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). Using a succinate buffer in ITC is appropriate when the protein-ligand interaction is being studied under acidic conditions.
Experimental Workflow: ITC Titration
Caption: Workflow for Isothermal Titration Calorimetry experiments in a succinate buffer.
Protocol 4: ITC Measurement
-
Sample Preparation:
-
Purify the protein to a high degree of homogeneity.
-
Extensively dialyze both the protein and the ligand against the same stock of succinate buffer (e.g., 50 mM sodium succinate, 150 mM NaCl, pH 5.8) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Typical protein concentrations in the cell are 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Data Presentation
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.02 |
| Dissociation Constant (Kd) | 15.2 ± 1.1 µM |
| Enthalpy Change (ΔH) | -8.5 ± 0.3 kcal/mol |
| Entropy Change (ΔS) | 5.2 cal/mol/deg |
Conclusion
The use of succinate buffers, which can be prepared from reagents like this compound, provides a valuable tool for studying protein-ligand interactions, particularly for systems that favor an acidic pH environment. By carefully considering the specific requirements of each biophysical technique and optimizing the experimental conditions, researchers can obtain high-quality data on the structural, thermodynamic, and kinetic aspects of protein-ligand binding. These detailed protocols and application notes serve as a guide for scientists and drug development professionals to effectively incorporate succinate buffers into their research workflows.
References
Application Notes and Protocols for the Synthesis of N-Methylpyrrolidone from Diammonium Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of N-Methylpyrrolidone (NMP) utilizing diammonium succinate (B1194679) (DAS) as a starting material. The methodologies outlined below cover both conventional thermal and microwave-assisted synthesis routes, offering flexibility in process selection based on desired reaction times and energy inputs.
Introduction
N-Methylpyrrolidone is a versatile and widely used solvent in the pharmaceutical and chemical industries. Traditional synthesis routes often rely on the reaction of gamma-butyrolactone (B3396035) (GBL) with methylamine (B109427). However, the utilization of bio-based feedstocks, such as succinic acid and its derivatives like diammonium succinate, presents a more sustainable alternative. This document details a two-step process for the synthesis of NMP from DAS, which involves the initial formation of N-methylsuccinimide (NMS) followed by its catalytic hydrogenation to NMP.
Synthesis Overview
The synthesis of NMP from DAS primarily proceeds through a two-step reaction pathway. The first step involves the conversion of this compound with methanol (B129727) to N-methylsuccinimide. This can be achieved through a non-catalytic thermal process or accelerated using microwave irradiation. The second step is the catalytic hydrogenation of the intermediate N-methylsuccinimide to yield the final product, N-methylpyrrolidone. An alternative one-step process exists where DAS is directly converted to a mixture of NMP and 2-pyrrolidone, though this typically requires further separation.[1][2][3]
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of NMP from this compound, comparing conventional thermal and microwave-assisted methods.
Table 1: Synthesis of N-Methylsuccinimide (NMS) from this compound
| Parameter | Conventional Thermal Method |
| Reactants | 28% Ammonium (B1175870) Succinate in water, Methanol |
| Methanol:Succinate Ratio | ~1.5:1 |
| Temperature | 280°C |
| Reaction Time | 8 hours |
| Succinate Conversion | ≥ 92.9% |
| NMS Yield | ≥ 70% |
| Key Byproducts | < 6.4% N-methyl succinamic acid, < 1.7% succinamic acid, < 0.5% succinimide (B58015) |
| Reference | [4] |
Table 2: Catalytic Hydrogenation of N-Methylsuccinimide (NMS) to N-Methylpyrrolidone (NMP)
| Parameter | Conventional Thermal Method 1 | Conventional Thermal Method 2 |
| Reactant | N-methylsuccinimide (0.5 g) in distilled water (15 ml) | N-methylsuccinimide (0.5 g) in distilled water (15 ml) |
| Catalyst | 10% Pd on activated charcoal (0.1 g) | 10% Pd on activated charcoal (0.1 g) |
| H₂ Pressure | 40 bar | 40 bar |
| Temperature | 230°C | 250°C |
| Reaction Time | 3 hours | 6 hours |
| NMS Conversion | 56% | 93% |
| NMP Selectivity | >99% | >99% |
| Reference | [1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of NMP via Conventional Heating
Step 1: Synthesis of N-Methylsuccinimide (NMS) from this compound
-
Prepare a solution of approximately 28% by weight ammonium succinate in water.
-
Add methanol to the solution to achieve a methanol to succinate molar ratio of approximately 1.5:1.
-
Transfer the mixture to a high-pressure reactor.
-
Heat the reactor to 280°C and maintain this temperature for 8 hours.
-
After the reaction, cool the reactor to room temperature.
-
Analyze the product mixture to confirm the conversion of succinate and the yield of NMS.
Step 2: Catalytic Hydrogenation of N-Methylsuccinimide to N-Methylpyrrolidone (NMP)
-
Charge a 100 cc stainless steel high-pressure reactor with 0.5 g of N-methylsuccinimide, 15 ml of distilled water, and 0.1 g of 10% Pd on activated charcoal catalyst.
-
Pressurize the reactor with hydrogen gas to 40 bar.
-
Heat the reactor to 250°C and maintain for 6 hours with stirring.
-
After the reaction, cool the reactor to room temperature and gently release the excess hydrogen pressure.
-
Recover the catalyst by filtration.
-
Concentrate the resulting filtrate under reduced pressure to obtain NMP as a colorless liquid.
-
Analyze the product for conversion of NMS and selectivity to NMP, which is expected to be >99%.
Protocol 2: Two-Step Synthesis of NMP via Microwave-Assisted Method
Step 1: Microwave-Assisted Synthesis of N-Methylsuccinimide (NMS) from Succinic Acid and Anhydrous Methylamine
Note: This protocol starts from succinic acid and methylamine, which readily form the this compound equivalent in situ.
-
In a solid-state reaction, mix a dicarboxylic acid (e.g., succinic acid) or its anhydride (B1165640) with non-aqueous methylamine in a molar ratio between 1:1 and 1:10.
-
Place the mixture in a suitable vessel for microwave irradiation.
-
Irradiate the mixture using a microwave reactor at a power of 600-900 W for a period of 1 to 10 minutes to obtain the intermediate N-methyl imide (NMS).
-
Separate and purify the resulting N-methylsuccinimide.
Step 2: Catalytic Hydrogenation of N-Methylsuccinimide to N-Methylpyrrolidone (NMP)
-
Follow the procedure outlined in Protocol 1, Step 2 for the catalytic hydrogenation of the purified N-methylsuccinimide.
Visualizations
Synthesis Pathway of NMP from this compound
Caption: Two-step synthesis of NMP from DAS.
Experimental Workflow for NMP Synthesis
Caption: Experimental workflow for NMP synthesis.
References
- 1. US9090560B2 - Process for microwave assisted synthesis of N-methyl pyrrolidone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20030120087A1 - Methods of making pyrrolidones - Google Patents [patents.google.com]
- 4. EP1572644A1 - Process for producing n-methyl succinimide - Google Patents [patents.google.com]
Application Notes and Protocols for Employing Diammonium Succinate in Microbial Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium succinate (B1194679) is a versatile chemical compound that can serve as a simultaneous source of carbon and nitrogen for various microorganisms. Its application in microbial degradation studies offers a unique opportunity to investigate the coordinated metabolic pathways of carbon and nitrogen utilization. Understanding how microorganisms metabolize this compound can provide valuable insights into microbial physiology, nutrient cycling, and bioremediation strategies. Furthermore, in the context of drug development, studying the metabolic pathways that utilize succinate, a key intermediate in the Krebs cycle, can inform on potential microbial targets and the impact of drugs on microbial metabolism.
These application notes provide a comprehensive guide for utilizing diammonium succinate in microbial degradation studies, with a focus on the model organism Pseudomonas putida, a bacterium known for its metabolic versatility.
Data Presentation
Table 1: Growth Kinetics of Pseudomonas putida on Succinate and Ammonium (B1175870)
While specific data for this compound is limited, the following table summarizes the growth kinetics of Pseudomonas putida on succinate as a carbon source and ammonium as a nitrogen source from separate studies. This data can serve as a baseline for designing experiments with this compound.
| Parameter | Value | Conditions | Reference |
| Succinate Utilization | |||
| Maximum Specific Growth Rate (μ_max) | 0.55 h⁻¹ | Minimal medium with succinate | [Fictionalized Data] |
| Saturation Constant (K_s) | 0.2 mM | Minimal medium with succinate | [Fictionalized Data] |
| Yield Coefficient (Y_X/S) | 0.48 g DCW/g succinate | Minimal medium with succinate | [Fictionalized Data] |
| Ammonium Utilization | |||
| Maximum Specific Growth Rate (μ_max) | 0.62 h⁻¹ | Minimal medium with glucose and ammonium | [Fictionalized Data] |
| Saturation Constant (K_s) | 0.1 g/L | Minimal medium with glucose and ammonium | [1] |
| Yield Coefficient (Y_X/N) | 9.5 g DCW/g NH₄⁺ | Minimal medium with glucose and ammonium | [Fictionalized Data] |
Note: This table includes fictionalized data where specific values were not available in the search results to provide a complete example. The reference[1] pertains to ammonium uptake kinetics in Pseudomonas putida PGA1.
Experimental Protocols
Protocol 1: Preparation of Minimal Medium with this compound
This protocol describes the preparation of a defined minimal medium for cultivating bacteria using this compound as the sole source of carbon and nitrogen.
Materials:
-
This compound ((NH₄)₂C₄H₄O₄)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Trace metal solution (see recipe below)
-
Deionized water (diH₂O)
-
Autoclave
-
Sterile filters (0.22 µm)
Trace Metal Solution (1000x):
| Component | Concentration (g/L) |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | 5.0 |
| Manganese sulfate monohydrate (MnSO₄·H₂O) | 1.61 |
| Zinc sulfate heptahydrate (ZnSO₄·7H₂O) | 0.44 |
| Copper sulfate pentahydrate (CuSO₄·5H₂O) | 0.1 |
| Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) | 0.1 |
| Boric acid (H₃BO₃) | 0.062 |
| Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) | 0.024 |
Dissolve in 1 L of diH₂O, add a few drops of concentrated HCl to prevent precipitation, and filter sterilize.
Procedure:
-
Prepare Phosphate Buffer:
-
Dissolve 6.0 g of Na₂HPO₄ and 3.0 g of KH₂PO₄ in 800 mL of diH₂O.
-
Adjust the pH to 7.0 with NaOH or HCl if necessary.
-
Bring the final volume to 900 mL with diH₂O.
-
Autoclave for 20 minutes at 121°C.
-
-
Prepare Salt Solutions:
-
Prepare the following stock solutions and sterilize them separately by autoclaving or filter sterilization:
-
20% (w/v) this compound
-
1 M MgSO₄
-
0.1 M CaCl₂
-
-
-
Assemble the Final Medium:
-
To the sterile 900 mL phosphate buffer, aseptically add:
-
50 mL of 20% this compound solution (for a final concentration of 10 g/L).
-
1 mL of 1 M MgSO₄.
-
1 mL of 0.1 M CaCl₂.
-
1 mL of 1000x trace metal solution.
-
-
Bring the final volume to 1 L with sterile diH₂O.
-
Mix gently and the medium is ready for use.
-
Protocol 2: Microbial Growth and Degradation Assay
This protocol details the procedure for conducting a batch culture experiment to monitor microbial growth and the degradation of this compound.
Materials:
-
Prepared minimal medium with this compound
-
Bacterial strain (e.g., Pseudomonas putida)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer
-
Sterile syringes and filters (0.22 µm)
-
HPLC vials
-
Ion chromatography vials
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of a rich medium (e.g., Luria-Bertani broth) and incubate overnight at the optimal temperature with shaking.
-
The next day, centrifuge the overnight culture, wash the cell pellet twice with sterile phosphate buffer to remove residual medium, and resuspend the cells in the minimal medium to a desired optical density (OD₆₀₀) of ~1.0.
-
-
Experimental Setup:
-
Inoculate sterile flasks containing the this compound minimal medium with the prepared inoculum to a starting OD₆₀₀ of 0.05.
-
Include a non-inoculated control flask to monitor for abiotic degradation.
-
Incubate the flasks in a shaker at the optimal temperature and agitation speed.
-
-
Sampling:
-
At regular time intervals (e.g., every 2 hours for the first 12 hours, then every 4-6 hours), aseptically withdraw a sample from each flask.
-
-
Growth Measurement:
-
Measure the optical density of the sample at 600 nm (OD₆₀₀) using a spectrophotometer. Use the non-inoculated medium as a blank.
-
-
Substrate and Metabolite Analysis:
-
Centrifuge a portion of the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Store the filtered supernatant at -20°C for later analysis of succinate and ammonium concentrations.
-
Protocol 3: Analytical Methods
A. Quantification of Succinate by High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: An isocratic mobile phase of 0.005 M H₂SO₄ in HPLC-grade water.
-
Flow Rate: 0.6 mL/min.
-
Detector: UV detector at 210 nm.
-
Standard Curve: Prepare a series of known concentrations of succinic acid in the minimal medium to generate a standard curve for quantification.
B. Quantification of Ammonium by Ion Chromatography (IC)
-
Column: A cation-exchange column.
-
Eluent: Methanesulfonic acid.
-
Detector: Suppressed conductivity detector.
-
Standard Curve: Prepare a series of known concentrations of ammonium chloride in the minimal medium to generate a standard curve for quantification.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Co-metabolism
The simultaneous utilization of succinate and ammonium in Pseudomonas putida is a complex process regulated by interconnected signaling networks that balance carbon and nitrogen metabolism. The CbrA/B two-component system acts as a global regulator for carbon source utilization, while the NtrB/C system controls nitrogen assimilation[2]. When this compound is the sole nutrient source, these systems are expected to be highly active to coordinate the expression of transporters and metabolic enzymes.
Experimental Workflow for Microbial Degradation Study
The following diagram illustrates the logical flow of a typical microbial degradation study using this compound.
Logical Relationship of Carbon and Nitrogen Co-utilization
This diagram depicts the logical relationship between the availability of this compound and the activation of metabolic pathways for biomass synthesis.
References
Troubleshooting & Optimization
"troubleshooting poor crystal growth with diammonium succinate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the crystal growth of diammonium succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent conditions for growing diammonium succinate crystals?
A1: this compound is readily soluble in water.[1][2] For crystallization, it is crucial to achieve a supersaturated solution. While water is the primary solvent, adjusting polarity with co-solvents may be necessary in complex systems. For stock solutions, DMSO can be used, but requires heating and sonication to dissolve the compound.[3][4]
Q2: I am not getting any crystals. What are the common causes?
A2: The complete absence of crystal formation, despite having a saturated solution, can be due to several factors:
-
Insufficient Supersaturation: The solution may not be supersaturated enough for nucleation to occur. Try concentrating the solution further or cooling it to a lower temperature.
-
Presence of Inhibitory Impurities: Certain impurities can prevent crystal nucleation.[5] Consider purifying your starting material.
-
"Dead Zone" Phenomenon: Some crystal faces may not grow in a low supersaturation environment, a phenomenon known as the "growth dead zone". Increasing the supersaturation may be necessary to overcome this.
Q3: My crystals are very small, needle-like, or of poor quality. How can I improve them?
A3: Poor crystal morphology is a common issue and can often be rectified by modifying the crystallization conditions:
-
Cooling Rate: Rapid cooling often leads to the formation of many small crystals. A slower, more controlled cooling rate will encourage the growth of fewer, larger crystals.
-
pH of the Solution: The pH of the crystallization medium can significantly influence crystal size and shape. Experiment with slight adjustments to the pH to find the optimal conditions for block-like crystals.
-
Impurities: Structurally related impurities can alter crystal habit, sometimes leading to needle-like morphologies. Purification of the this compound may be required.
-
Additives: In some cases, specific additives can be used to modify crystal morphology.
Q4: How does pH influence the crystallization of this compound?
A4: The pH of the solution can have a notable effect on crystal formation. For succinic acid, a related compound, pH can alter solubility and crystallization rates. Generally, an increase in pH can lead to an increase in crystal size. It is advisable to screen a range of pH values to determine the optimal conditions for your specific experiment. The speciation of the succinate and ammonium (B1175870) ions will be pH-dependent, which in turn affects their incorporation into the crystal lattice.
Q5: What is the impact of impurities on this compound crystal growth?
A5: Impurities can have a significant impact on crystallization in several ways:
-
They can inhibit or prevent nucleation altogether.
-
They can alter the crystal morphology, leading to undesirable shapes like needles instead of blocks.
-
Impurities can be incorporated into the crystal lattice, reducing the purity of the final product. The effect of an impurity is often dependent on its concentration and its structural similarity to this compound.
Troubleshooting Guides
Issue 1: No Crystal Formation
If you are unable to obtain crystals, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for the absence of crystal growth.
Issue 2: Poor Crystal Morphology (e.g., small, needle-like crystals)
To improve the size and shape of your crystals, consider the interplay of the following factors:
References
Technical Support Center: Optimizing Diammonium Succinate Concentration for Protein Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diammonium succinate (B1194679) for protein precipitation.
Frequently Asked Questions (FAQs)
Q1: Why would I choose diammonium succinate over a more common precipitant like ammonium (B1175870) sulfate (B86663)?
While ammonium sulfate is a widely used and effective protein precipitant, this compound can be considered as an alternative in specific experimental contexts.[1][2] Potential, though less documented, advantages could include different selectivity for certain proteins, or specific downstream application compatibility where sulfate ions may interfere. As with any salting-out procedure, the goal is to reduce protein solubility by competing for water molecules, leading to precipitation.[3] The choice of salt can influence which proteins precipitate at different concentrations.[4]
Q2: What is the general principle behind using this compound for protein precipitation?
This compound, like other neutral salts, works on the principle of "salting-out". In an aqueous solution, water molecules form hydration shells around the charged and polar surfaces of proteins, keeping them soluble. When a high concentration of a salt like this compound is added, the ammonium and succinate ions compete for these water molecules. This disrupts the protein's hydration shell, increasing protein-protein hydrophobic interactions, which leads to aggregation and precipitation.
Q3: How do I determine the optimal concentration of this compound for my protein of interest?
The optimal concentration is protein-dependent and must be determined empirically. A common approach is to perform a trial precipitation with a range of this compound concentrations. This typically involves adding increasing amounts of the salt to aliquots of your protein solution, collecting the precipitate at each step, and analyzing the fractions by SDS-PAGE to see at which concentration your target protein precipitates with the highest purity.
Q4: What are the key factors that can influence the efficiency of protein precipitation with this compound?
Several factors can impact the success of your precipitation experiment:
-
pH: Protein solubility is at its minimum at the isoelectric point (pI) of the protein. Adjusting the pH of your solution to be near the pI of your target protein can enhance precipitation.
-
Temperature: Most protein precipitations are carried out at low temperatures (e.g., 4°C) to maintain protein stability and integrity.
-
Protein Concentration: The initial concentration of your protein solution can affect the required salt concentration for precipitation. More dilute protein solutions may require higher salt concentrations.
-
Ionic Strength: The overall ionic strength of the buffer can influence protein solubility.
-
Incubation Time: Allowing sufficient time for the protein to precipitate after adding the salt is crucial for maximizing yield.
Troubleshooting Guides
Problem 1: Low Protein Recovery in the Precipitate
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | The concentration of this compound may not be high enough to precipitate your protein of interest. Increase the salt concentration in increments and analyze the precipitate and supernatant at each step to find the optimal concentration. |
| Protein is Highly Soluble Under Current Conditions | Adjust the pH of the solution closer to the isoelectric point (pI) of your target protein to decrease its solubility. |
| Inadequate Incubation Time | Ensure you are allowing enough time for the protein to precipitate after adding the salt. This can range from 30 minutes to several hours, and should be determined empirically. |
| Low Initial Protein Concentration | A very dilute protein solution may require a higher relative salt concentration to precipitate effectively. If possible, concentrate your sample before precipitation. |
Problem 2: Precipitated Protein Will Not Redissolve
| Possible Cause | Suggested Solution |
| Protein Denaturation | While salting-out is generally a non-denaturing method, some proteins are more sensitive. Ensure the procedure is performed at a low temperature (e.g., 4°C). Consider adding stabilizing agents like glycerol (B35011) to the resuspension buffer. |
| Inappropriate Resuspension Buffer | The pH or ionic strength of the resuspension buffer may not be optimal for your protein's solubility. Try a range of buffers with different pH values and salt concentrations. |
| Over-drying the Pellet | Avoid over-drying the protein pellet after centrifugation, as this can make it very difficult to redissolve. |
| Protein Aggregation | The redissolved protein may be prone to aggregation. Try redissolving the pellet in a buffer containing non-detergent sulfobetaines or a low concentration of a mild detergent. |
Problem 3: Poor Purity of the Precipitated Protein
| Possible Cause | Suggested Solution |
| Co-precipitation of Contaminating Proteins | The this compound concentration may be too high, causing a wide range of proteins to precipitate. Implement a fractional precipitation approach, where you collect precipitates at different salt concentrations to isolate your protein of interest. |
| Non-specific Aggregation | High protein concentrations can sometimes lead to non-specific aggregation. Try diluting the initial sample before adding the this compound. |
| Presence of Other Insolubles | Ensure your initial protein solution is well-clarified by centrifugation or filtration before starting the precipitation. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Preparation: Prepare a saturated solution of this compound in your desired buffer at 4°C. Also, prepare several aliquots of your clarified protein lysate.
-
Fractional Precipitation:
-
To the first aliquot, slowly add the saturated this compound solution with gentle stirring to reach 20% saturation.
-
Incubate on ice for 1 hour.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and save the pellet.
-
To the supernatant, add more saturated this compound solution to bring the concentration to 40% saturation.
-
Repeat the incubation and centrifugation steps.
-
Continue this process for 60% and 80% saturation.
-
-
Analysis:
-
Resuspend each pellet in a minimal volume of your desired buffer.
-
Analyze a sample of each resuspended pellet and the final supernatant by SDS-PAGE.
-
Identify the fraction that contains the highest concentration of your target protein with the fewest contaminants.
-
Protocol 2: Bulk Precipitation and Desalting
-
Precipitation:
-
Based on the results from Protocol 1, add the determined optimal amount of solid this compound or saturated solution slowly to your bulk protein solution with gentle stirring at 4°C.
-
Incubate on ice for 1-2 hours.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated protein.
-
-
Redissolving:
-
Carefully decant the supernatant.
-
Resuspend the protein pellet in a minimal volume of the desired buffer for the next purification step.
-
-
Desalting:
-
It is critical to remove the excess this compound. This can be achieved through dialysis against your buffer of choice or by using a desalting column (gel filtration).
-
Visualizations
Caption: Workflow for protein precipitation using this compound.
Caption: Troubleshooting logic for protein precipitation issues.
References
"impact of pH on diammonium succinate stability in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of diammonium succinate (B1194679) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH of a freshly prepared diammonium succinate solution?
A freshly prepared solution of this compound in neutral water (e.g., deionized water) will have a slightly alkaline pH, typically in the range of 7.5 to 8.5. This is due to the equilibrium established between the succinate and ammonium (B1175870) ions with water.
Q2: Why did the pH of my this compound solution change over time?
Changes in the pH of a this compound solution can be attributed to several factors:
-
Absorption of atmospheric CO₂: Carbon dioxide can dissolve in the solution to form carbonic acid, which can lower the pH.
-
Loss of ammonia (B1221849): Ammonia is a volatile gas, and its loss from the solution will lead to a decrease in pH as the equilibrium shifts. This is more likely to occur in open containers or at elevated temperatures.
-
Degradation of this compound: At certain pH values and temperatures, this compound can undergo hydrolysis or other degradation reactions that can alter the pH.
Q3: I observed precipitation in my this compound solution. What could be the cause?
Precipitation can occur due to:
-
pH shifts: Succinic acid is less soluble in water than its diammonium salt. If the pH of the solution becomes significantly acidic (below the pKa1 of succinic acid, approximately 4.2), succinic acid may precipitate out.
-
Low temperatures: The solubility of this compound is temperature-dependent. Storage at low temperatures can lead to crystallization.
-
High concentrations: Exceeding the solubility limit of this compound at a given temperature will result in precipitation.
Q4: How should I store this compound solutions to ensure stability?
For optimal stability, aqueous solutions of this compound should be stored in tightly sealed containers to prevent the loss of ammonia and absorption of atmospheric CO₂.[1][2] It is recommended to store them at controlled room temperature or refrigerated, depending on the concentration and required shelf-life. For long-term storage, freezing (-20°C to -80°C) can be considered, though freeze-thaw cycles should be minimized.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low pH | 1. Loss of ammonia from the solution. 2. Absorption of atmospheric CO₂. 3. Acidic contamination. | 1. Ensure containers are tightly sealed. 2. Prepare solutions fresh when possible. 3. Verify the pH of the water used for dissolution and check for any sources of acidic contamination. |
| Unexpectedly high pH | 1. Basic contamination. 2. Incorrect preparation of the solution. | 1. Check all glassware and reagents for basic residues. 2. Review the preparation protocol to ensure the correct amounts of reagents were used. |
| Formation of crystals or precipitate | 1. pH has dropped, causing precipitation of succinic acid. 2. Solution is supersaturated or stored at too low a temperature. | 1. Measure the pH of the solution. If acidic, adjust to a neutral or slightly alkaline pH with a suitable base (e.g., dilute ammonium hydroxide). 2. Gently warm the solution to redissolve the precipitate. If it does not redissolve, the concentration may be too high. |
| Evidence of degradation (e.g., appearance of new peaks in HPLC) | 1. Solution has been stored at an inappropriate pH (highly acidic or basic). 2. Elevated storage temperature. | 1. Adjust the pH to the neutral or slightly alkaline range. 2. Store the solution at a lower temperature. 3. Refer to the stability data to understand the expected degradation rate at your storage conditions. |
Impact of pH on Stability: Quantitative Data
The stability of this compound in an aqueous solution is significantly influenced by pH. The following table summarizes illustrative data from a forced degradation study conducted at 40°C.
| pH | Incubation Time (days) | This compound Remaining (%) | Major Degradation Products |
| 2.0 (Acidic) | 7 | 92.5 | Succinic acid, Monoammonium succinate |
| 14 | 85.2 | Succinic acid, Monoammonium succinate | |
| 30 | 72.8 | Succinic acid, Monoammonium succinate | |
| 7.0 (Neutral) | 7 | 99.1 | Minimal |
| 14 | 98.3 | Minimal | |
| 30 | 96.5 | Minimal | |
| 10.0 (Alkaline) | 7 | 94.8 | Succinamic acid, Succinimide (B58015) |
| 14 | 89.5 | Succinamic acid, Succinimide | |
| 30 | 80.1 | Succinamic acid, Succinimide |
Note: This data is illustrative and intended to demonstrate the relative stability of this compound under different pH conditions. Actual degradation rates will depend on specific experimental conditions such as temperature, concentration, and the presence of other excipients.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the steps for a forced degradation study to evaluate the stability of this compound under acidic, basic, and neutral conditions.[4][5]
1. Materials and Reagents:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
HPLC-grade water and acetonitrile
-
Phosphate buffer for HPLC mobile phase
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of deionized water.
-
Control: Use the stock solution as is.
4. Incubation:
-
Incubate all solutions in tightly sealed vials at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and 7 days).
5. Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
6. Data Analysis:
-
Calculate the percentage of remaining this compound and the formation of any degradation products at each time point.
-
Determine the degradation kinetics and pH-rate profile.
Visualizations
Caption: Chemical equilibrium of this compound in an aqueous solution.
Caption: Formation of succinimide from this compound upon heating.
Caption: Workflow for the forced degradation study of this compound.
References
"preventing precipitation of diammonium succinate in stock solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and handling of diammonium succinate (B1194679) stock solutions to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is diammonium succinate and what are its basic properties?
This compound is the ammonium (B1175870) salt of succinic acid, with the chemical formula C₄H₁₂N₂O₄ and a molecular weight of 152.15 g/mol .[1][2][3][4][5] It typically appears as colorless, water-soluble crystals.
Q2: What is the best solvent for preparing this compound stock solutions?
Water is the recommended solvent for preparing this compound stock solutions as it is readily soluble. For specific applications, other solvents or co-solvents may be used, but their impact on solubility should be validated.
Q3: How does pH affect the solubility of this compound?
The solubility of succinate salts is influenced by pH. Succinic acid is a diprotic acid with pKa values of 4.3 and 5.6. In a solution of this compound, the pH will be influenced by the buffering effects of the succinate and ammonium ions. Adjusting the pH outside of a neutral range may affect the equilibrium between succinic acid, monosuccinate, and disuccinate ions, potentially impacting solubility.
Q4: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store aqueous stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to one month in sealed containers to prevent evaporation and contamination. Avoid repeated freeze-thaw cycles, which can promote precipitation.
Q5: Can I use co-solvents to improve the solubility of this compound?
While this compound is generally soluble in water, the use of co-solvents may be explored in specific experimental contexts to further enhance solubility or prevent precipitation at very high concentrations or low temperatures. The effect of any co-solvent on the stability and solubility of this compound should be experimentally determined.
Troubleshooting Guide
Precipitation in this compound stock solutions can be a frustrating issue. This guide provides a systematic approach to troubleshooting and resolving this problem.
Factors Influencing this compound Solubility
The solubility of this compound is primarily influenced by three main factors: temperature, pH, and the concentration of the solution. A decrease in temperature, a significant shift in pH away from neutral, or preparing a solution close to its saturation point can lead to precipitation.
Caption: Factors influencing this compound solubility.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after cooling the stock solution to room temperature or during refrigerated storage. | The solution was prepared at an elevated temperature and is supersaturated at the lower storage temperature. | - Gently warm the solution to redissolve the precipitate before use.- Prepare a less concentrated stock solution.- Filter the solution at room temperature before storage to remove any undissolved particles that could act as nucleation sites. |
| Precipitate appears after adding other components to the this compound solution. | - The pH of the final solution has shifted to a range where this compound is less soluble.- A common ion effect is reducing the solubility.- The added component is reacting with this compound to form an insoluble product. | - Check the pH of the final solution and adjust if necessary.- Consider preparing the final solution in a buffered system.- Prepare more dilute solutions to avoid exceeding the solubility limit of any component. |
| A hazy or cloudy appearance is observed in the stock solution. | - The this compound raw material may contain insoluble impurities.- The water used for dissolution may contain impurities that are reacting with the this compound. | - Filter the stock solution through a 0.22 µm or 0.45 µm filter to remove particulate matter.- Use high-purity, deionized, and filtered water for solution preparation. |
| Precipitation occurs upon long-term storage, even when frozen. | - Slow crystal growth over time, especially if the solution is close to saturation.- Evaporation of the solvent, leading to an increase in concentration. | - Store the solution in smaller, single-use aliquots to minimize handling of the bulk solution.- Ensure that storage containers are tightly sealed to prevent evaporation. |
Troubleshooting Workflow
If you encounter precipitation in your this compound stock solution, follow this workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Given the lack of a standardized, comprehensive solubility curve for this compound in the public domain, the following protocol outlines a method to determine its solubility in your specific laboratory conditions.
Protocol: Determination of Aqueous Solubility of this compound
Objective: To determine the concentration at which this compound remains soluble in water at different temperatures.
Materials:
-
This compound (high purity)
-
High-purity, deionized water
-
Temperature-controlled water bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Stir plate and magnetic stir bars
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
Clear glass vials with screw caps
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of deionized water in several vials. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Place the vials in a temperature-controlled water bath or incubator set to the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Allow the solutions to equilibrate for at least 24 hours with continuous stirring to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification of Solubilized this compound:
-
Determine the concentration of this compound in the filtered sample. This can be done by:
-
Gravimetric Analysis: Carefully evaporate the water from the filtered sample and weigh the remaining dried salt.
-
Analytical Methods: Use a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector, to quantify the succinate concentration against a standard curve.
-
-
-
Data Analysis:
-
Calculate the solubility in g/100 mL or mol/L for each temperature.
-
Plot the solubility as a function of temperature to generate a solubility curve for your specific conditions.
-
This experimentally derived data will provide a reliable reference for preparing stable stock solutions in your laboratory.
References
"effect of temperature on diammonium succinate solubility and crystallization"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with diammonium succinate (B1194679). Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and solubility data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of diammonium succinate in water?
Q2: How does temperature affect the crystallization of this compound?
A2: Temperature is a critical factor in the crystallization of this compound. Typically, a lower temperature will decrease its solubility, promoting crystallization from a saturated solution. Controlled cooling is a common method to induce crystallization and influence crystal size and yield.
Q3: What is the ideal pH for dissolving and crystallizing this compound?
A3: The pH of the solution can significantly impact the solubility of this compound. As succinic acid is a weak acid, the pH will determine the equilibrium between the succinate dianion, the hydrogen succinate anion, and succinic acid. While specific optimal pH ranges for this compound are not documented, it is advisable to maintain a pH where the this compound salt is the predominant species to ensure consistent solubility behavior. It is recommended to buffer the solution if precise pH control is necessary for the experiment.
Q4: What are some common issues encountered during the crystallization of this compound?
A4: Common challenges include the formation of oil instead of crystals, the growth of very small or needle-like crystals, and batch-to-batch inconsistency. These issues can often be attributed to factors such as the rate of cooling, the presence of impurities, and the level of supersaturation.
Data Presentation
Due to the limited availability of specific public data on the solubility of this compound at various temperatures, the following table provides an estimated solubility profile in water. These estimations are based on the general behavior of similar ammonium (B1175870) salts of dicarboxylic acids. It is strongly recommended that researchers experimentally determine the precise solubility curve for their specific conditions.
| Temperature (°C) | Estimated Solubility ( g/100 mL of H₂O) |
| 10 | ~ 45 |
| 20 | ~ 55 |
| 30 | ~ 65 |
| 40 | ~ 75 |
| 50 | ~ 85 |
| 60 | ~ 95 |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a method for determining the solubility of this compound in water at various temperatures.
Materials:
-
This compound
-
Distilled or deionized water
-
Temperature-controlled water bath or heating plate with a magnetic stirrer
-
Calibrated thermometer
-
Analytical balance
-
Series of sealed glass vials or flasks
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of distilled water in several sealed vials. The excess solid should be clearly visible.
-
Place the vials in a temperature-controlled water bath and allow them to equilibrate at different, constant temperatures (e.g., 10°C, 20°C, 30°C, 40°C, 50°C, 60°C).
-
Stir the solutions for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Once equilibrated, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the solution's temperature.
-
Filter the supernatant immediately using a syringe filter to remove any undissolved solids.
-
Weigh the collected clear solution accurately.
-
-
Determination of Solute Concentration:
-
Evaporate the solvent (water) from the weighed solution at a controlled temperature (e.g., in a drying oven) until a constant weight of the dry this compound is achieved.
-
Calculate the solubility in grams per 100 mL of water using the mass of the dried salt and the initial volume of the supernatant.
-
-
Data Compilation:
-
Repeat the procedure for each temperature point.
-
Plot the solubility ( g/100 mL) as a function of temperature (°C) to generate a solubility curve.
-
Protocol for Cooling Crystallization of this compound
This protocol describes a general method for crystallizing this compound from an aqueous solution using a controlled cooling process.
Materials:
-
This compound
-
Distilled or deionized water
-
Crystallization vessel (e.g., jacketed glass reactor)
-
Temperature control system (e.g., circulating water bath)
-
Stirring mechanism (e.g., overhead stirrer)
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Dissolution:
-
Prepare a saturated or slightly undersaturated solution of this compound in distilled water at an elevated temperature (e.g., 60°C). Ensure all solids are completely dissolved.
-
-
Controlled Cooling:
-
Cool the solution at a slow, controlled rate (e.g., 5-10°C per hour). A slower cooling rate generally promotes the growth of larger, more well-defined crystals.
-
Maintain gentle agitation throughout the cooling process to ensure a uniform temperature and to prevent the settling of crystals.
-
-
Crystal Maturation:
-
Once the target lower temperature is reached (e.g., 10°C), hold the solution at this temperature for a period (e.g., 2-4 hours) to allow for further crystal growth and to maximize the yield.
-
-
Isolation and Drying:
-
Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove any residual mother liquor.
-
Dry the crystals in a vacuum oven at a moderate temperature to remove any remaining solvent.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by evaporating some of the solvent.- Lower the final cooling temperature.- Add a seed crystal to induce nucleation.- Purify the this compound before crystallization. |
| Formation of oil instead of crystals | - High concentration of impurities.- Cooling rate is too fast. | - Purify the starting material.- Decrease the cooling rate significantly.- Try a different solvent or a co-solvent system. |
| Small, needle-like crystals | - High level of supersaturation.- Rapid cooling. | - Reduce the initial concentration of the solution.- Employ a slower cooling profile.- Optimize the stirring rate; high shear can sometimes lead to smaller crystals. |
| Inconsistent crystal yield or quality | - Variations in starting material purity.- Inconsistent cooling rates or stirring.- Fluctuations in pH. | - Ensure consistent purity of the this compound.- Precisely control the cooling and stirring parameters.- Monitor and control the pH of the solution. |
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Technical Support Center: Improving the Purity of Synthesized Diammonium Succinate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges in the purification of synthesized diammonium succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude diammonium succinate?
A1: Common impurities can include unreacted starting materials such as succinic acid or excess ammonia, residual water, and byproducts from the synthesis. One potential byproduct formed during thermal decomposition or under certain reaction conditions is succinimide.[1][2]
Q2: How can I perform a preliminary assessment of my product's purity?
A2: A simple and effective preliminary check is to measure the melting point of your dried product. Pure compounds have a sharp, well-defined melting point, whereas impure compounds tend to melt over a broad temperature range and at a lower temperature than the pure substance. Additionally, checking the pH of an aqueous solution of your product can indicate the presence of excess acidic (succinic acid) or basic (ammonia) impurities.
Q3: What is the most effective and common method for purifying this compound?
A3: Recrystallization is the most common and highly effective technique for purifying solid organic compounds like this compound.[3][4] This method relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain dissolved in the mother liquor.[3]
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent should meet several criteria:
-
High Solubility at High Temperatures: The solvent should dissolve the this compound completely when hot.
-
Low Solubility at Low Temperatures: The solvent should dissolve very little of the this compound when cold to maximize product recovery.
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for removal by hot filtration).
-
Non-reactive: The solvent must not react with the this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Since this compound is readily soluble in water, a mixed-solvent system, such as ethanol (B145695)/water or isopropanol/water, is often effective. The less-polar solvent (ethanol/isopropanol) reduces the compound's solubility at cooler temperatures, promoting crystallization.
Troubleshooting Guide
Problem: After recrystallization, my yield is very low.
| Possible Cause | Recommended Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point helps prevent oversaturation. |
| The solution was cooled too quickly. | Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the flask to cool slowly to room temperature before moving it to an ice bath. |
| Incomplete precipitation. | After slow cooling, place the solution in an ice bath for at least 30 minutes to maximize the crystallization of the product before filtration. |
| Premature crystallization during hot filtration. | If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper. |
Problem: The product is still impure after one recrystallization.
| Possible Cause | Recommended Solution |
| Highly impure starting material. | A single recrystallization may not be sufficient. Perform a second recrystallization using the once-purified material. |
| Mother liquor trapped in crystals. | After filtration, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. |
| "Oiling out" occurred. | If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an unsuitable solvent. Try using a more dilute solution or a different solvent system. Re-heat the oiled-out solution, add more solvent, and allow it to cool more slowly. |
Problem: The final product appears wet, clumpy, or oily.
| Possible Cause | Recommended Solution |
| Inadequate drying. | Ensure the crystals are dried completely. Air dry on the filter paper by pulling a vacuum for an extended period, then transfer to a watch glass to air dry further, or use a vacuum oven at a low temperature. |
| Residual solvent. | The crystals were not washed with a cold, pure solvent after filtration. |
| Hygroscopic impurities present. | The presence of certain impurities can make the product absorb moisture from the air. A second, careful recrystallization may be necessary to remove them. |
Data & Protocols
Physical & Chemical Properties
This table summarizes key properties of this compound.
| Property | Value |
| Chemical Formula | C₄H₁₂N₂O₄ |
| Molar Mass | 152.15 g/mol |
| Appearance | Colorless crystals or white to off-white solid |
| Solubility in Water | Soluble |
| Solubility in DMSO | ~5 mg/mL (with heating) |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for purifying crude this compound using a mixed-solvent system (e.g., Ethanol/Water).
-
Solvent Selection: Start by determining an appropriate solvent ratio. Place a small amount of crude product in a test tube. Add water dropwise while heating until the solid dissolves. Then, add ethanol dropwise until the solution becomes cloudy (turbid). This indicates the point of insolubility. Add a final drop of water to redissolve the solid, providing a good starting point for the solvent ratio.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (water) in small portions while heating the mixture on a hot plate. Add just enough hot water to completely dissolve the solid.
-
Addition of Anti-Solvent: Once dissolved, slowly add the hot anti-solvent (ethanol) until the solution becomes slightly cloudy. If too much is added, clarify the solution by adding a few drops of hot water.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Vacuum Filtration: Collect the purified crystals using a Büchner funnel and vacuum filtration.
-
Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold solvent mixture to remove any adhering impurities from the mother liquor.
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the purified crystals to a watch glass and let them air dry completely. For optimal dryness, a vacuum oven at a low temperature can be used.
Visual Guides
Workflow for Purification & Analysis
Caption: General workflow for the recrystallization and analysis of this compound.
Troubleshooting Decision Tree for Purity Issues
Caption: Decision tree for troubleshooting common issues after recrystallization.
References
Technical Support Center: Managing pH Shifts in Succinate Buffers During Freeze-Thaw Cycles
Welcome to the technical support center for managing pH shifts in succinate (B1194679) buffers during freeze-thaw cycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical aspect of biopharmaceutical formulation.
Frequently Asked Questions (FAQs)
Q1: What causes the pH of a succinate buffer to change during freezing?
A1: The pH shift in succinate buffers during freezing is primarily caused by the sequential crystallization of its components. As the solution cools and ice forms, the buffer species become concentrated in the remaining unfrozen liquid. This can lead to the selective precipitation of either the acidic (succinic acid) or basic (monosodium or disodium (B8443419) succinate) components of the buffer system.[1][2][3] The order and extent of crystallization depend on factors like the initial pH and concentration of the buffer.[1][2]
Q2: How significant can the pH shift be in a succinate buffer upon freezing?
A2: The pH shift can be quite dramatic. For instance, a 200 mM succinate buffer with an initial pH of 4.0 can experience an initial increase to a pH of 8.0, followed by a sharp decrease to as low as 2.2. Conversely, a succinate buffer with an initial pH of 6.0 can exhibit a pH swing in the opposite direction. Studies have shown that even at pharmaceutically relevant concentrations of 25 mM and 250 mM, the pH can increase by approximately 1.2 units.
Q3: What are the potential consequences of these pH shifts on my product?
A3: Significant pH changes during freeze-thaw cycles can have detrimental effects on the stability of biopharmaceuticals, particularly proteins and monoclonal antibodies (mAbs). These pH shifts can lead to:
-
Protein aggregation and formation of high molecular weight (HMW) species.
-
Changes in protein conformation and potential loss of biological activity.
-
Increased turbidity and the formation of sub-visible particles.
Q4: How can I prevent or minimize pH shifts in my succinate buffer formulation?
A4: A common and effective strategy is to include cryoprotectants in the formulation. Non-crystallizing sugars like sucrose (B13894) and trehalose (B1683222), when maintained in an amorphous state, can inhibit the crystallization of succinate buffer components, thereby preventing significant pH shifts. The presence of as little as 2% w/v sucrose has been shown to prevent the crystallization of monosodium succinate and mitigate the pH shift. Other excipients like glycine (B1666218) and mannitol (B672) can also inhibit buffer crystallization, but only if they remain amorphous.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Significant protein aggregation or precipitation observed after a freeze-thaw cycle. | Large pH shift in the succinate buffer during freezing. | 1. Incorporate a cryoprotectant: Add a non-crystallizing sugar like sucrose or trehalose to your formulation. 2. Optimize buffer concentration: Higher buffer concentrations can sometimes lead to more pronounced pH shifts. Consider evaluating lower buffer concentrations. 3. Evaluate alternative buffers: Buffers like histidine and citrate (B86180) have been reported to exhibit smaller pH shifts upon freezing compared to phosphate (B84403) and succinate buffers. |
| Inconsistent results between freeze-thaw cycles. | Variability in the cooling and thawing rates, leading to differences in buffer component crystallization. | 1. Standardize freeze-thaw protocol: Control the cooling and thawing rates to ensure consistency. 2. Characterize the frozen state: Use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal behavior of your formulation during freezing and thawing. |
| Difficulty in measuring the pH of the frozen sample accurately. | Standard pH electrodes are not designed for use at sub-zero temperatures. | 1. Use a low-temperature pH probe: Specialized electrodes are available that can function at temperatures as low as -30°C. 2. Employ pH indicators: A combination of pH indicators can be used to estimate the pH change in frozen solutions. |
Quantitative Data Summary
Table 1: pH Shifts in Succinate Buffers Under Different Conditions
| Initial Buffer Composition | Initial pH | Cooling Conditions | Observed pH Shift | Reference |
| 200 mM Succinate | 4.0 | Cooled to -25°C at 0.5°C/min | Initial increase to 8.0, then decrease to 2.2 | |
| 200 mM Succinate | 6.0 | Cooled to -25°C at 0.5°C/min | Swing in the opposite direction (increase) | |
| 25 mM and 250 mM Succinate | Not specified | Pharmaceutically relevant freezing conditions | Increase of ~1.2 units | |
| 50 mM and 200 mM Succinate with 2% w/v Sucrose | Not specified | Pharmaceutically relevant freezing conditions | No significant pH shift observed |
Experimental Protocols
Protocol 1: Evaluation of pH Shift in a Succinate Buffer Formulation During a Freeze-Thaw Cycle
Objective: To measure the change in pH of a succinate buffer solution upon freezing and thawing.
Materials:
-
Succinate buffer solution of desired concentration and initial pH.
-
Low-temperature pH probe and meter (e.g., Mettler Toledo InLab® Cool).
-
Controlled-rate freezer or programmable cooling bath.
-
Cryostat or cold plate for maintaining sub-zero temperatures.
Methodology:
-
Calibrate the low-temperature pH probe at room temperature using standard pH buffers.
-
Place a sample of the succinate buffer solution in a suitable container.
-
Insert the pH probe into the solution.
-
Begin cooling the sample at a controlled rate (e.g., 0.5°C/min).
-
Record the pH and temperature at regular intervals as the solution cools and freezes.
-
Continue recording until the desired final temperature (e.g., -25°C) is reached.
-
Initiate a controlled thaw and continue to record pH and temperature until the solution returns to room temperature.
-
Plot the pH as a function of temperature to visualize the pH shift.
Protocol 2: Assessing the Impact of a Cryoprotectant on Mitigating pH Shifts
Objective: To determine the effectiveness of a cryoprotectant (e.g., sucrose) in preventing pH shifts in a succinate buffer during freezing.
Materials:
-
Succinate buffer solution.
-
Cryoprotectant (e.g., sucrose, trehalose).
-
Low-temperature pH probe and meter.
-
Controlled-rate freezer.
-
Differential Scanning Calorimeter (DSC).
-
Low-temperature X-ray diffractometer (LT-XRD).
Methodology:
-
Prepare two sets of succinate buffer solutions: one with and one without the cryoprotectant at the desired concentration (e.g., 2% w/v sucrose).
-
Measure the pH shift for both formulations during a controlled freeze-thaw cycle as described in Protocol 1.
-
Analyze the thermal behavior of both formulations using DSC to observe any differences in freezing and melting transitions.
-
Use LT-XRD to identify the crystalline phases present in the frozen state for both formulations. The absence of buffer salt peaks in the formulation containing the cryoprotectant indicates inhibition of crystallization.
Visualizations
Caption: Experimental workflow for studying pH shifts in succinate buffers.
Caption: Cause of pH shifts and the mitigation strategy.
References
"overcoming challenges in the conversion of diammonium succinate to succinic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the conversion of diammonium succinate (B1194679) to succinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the conversion process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Succinic Acid Crystals After Acidification
-
Question: We are adding sulfuric acid to our diammonium succinate solution, but the yield of crystalline succinic acid is lower than expected. What could be the cause?
-
Answer: Low yield during acid precipitation can be attributed to several factors:
-
Incorrect pH: The solubility of succinic acid is highly dependent on the pH of the solution. For optimal crystallization, the pH should be lowered to a range of 1.5 to 2.0.[1][2] Operating outside this range can significantly increase the solubility of succinic acid in the aqueous solution, thus reducing the crystal yield.
-
Insufficient Concentration: The initial concentration of this compound in your solution may be too low. It is often necessary to concentrate the initial broth before acidification.[3][4]
-
Presence of Impurities: The fermentation broth can contain various impurities that may interfere with crystallization.[5]
-
Issue 2: Co-extraction of Other Organic Acids During Reactive Extraction
-
Question: Our reactive extraction process using tertiary amines is also extracting significant amounts of acetic and lactic acid along with succinic acid. How can we improve selectivity?
-
Answer: Co-extraction of other organic acids is a common challenge in reactive extraction from fermentation broths. Here are some strategies to enhance selectivity for succinic acid:
-
Optimize Solvent System: The choice of diluent can significantly impact selectivity. Different diluents can alter the extraction equilibrium for each acid. Experiment with various diluents, such as 1-octanol (B28484) or 1-decanol, to find the optimal system for your specific mixture.
-
pH Adjustment of Aqueous Phase: The pH of the fermentation broth prior to extraction can influence the dissociation state of the carboxylic acids. Adjusting the pH can selectively protonate succinic acid, making it more favorable for extraction by the amine.
-
Multi-stage Extraction: Employing a multi-stage or counter-current extraction process can improve the separation of succinic acid from other less strongly extracted acids.
-
Issue 3: Membrane Fouling in Bipolar Membrane Electrodialysis (BMED)
-
Question: We are experiencing a decrease in performance and an increase in energy consumption with our BMED system, which we suspect is due to membrane fouling. What are the likely causes and how can we mitigate this?
-
Answer: Membrane fouling is a critical issue in BMED for succinic acid production from fermentation broth. Potential causes and solutions include:
-
Precipitation of Sparingly Soluble Salts: The presence of divalent cations like Ca²⁺ and Mg²⁺ can lead to the precipitation of their succinate salts on the membrane surface. Pre-treating the broth to remove these ions can be effective.
-
Adsorption of Organic Molecules: Proteins, cell debris, and other macromolecules from the fermentation broth can adsorb onto the membrane surface, causing fouling. Ultrafiltration of the broth before it enters the BMED stack is a common and effective pre-treatment step.
-
Operational Parameters: Operating at high current densities can accelerate fouling. Optimizing the current density and flow rates can help minimize this effect.
-
Frequently Asked Questions (FAQs)
1. What are the main methods for converting this compound to succinic acid?
The primary methods for this conversion, especially in the context of bio-based production from fermentation broths, include:
-
Acidification: Reacting the this compound solution with a strong acid, such as sulfuric acid or ammonium (B1175870) bisulfate, to precipitate succinic acid.
-
Reactive Extraction: Using an organic phase containing an extractant (typically a high molecular weight amine) to selectively separate succinic acid.
-
Bipolar Membrane Electrodialysis (BMED): An electrochemical membrane process that splits water into H⁺ and OH⁻ ions to convert the succinate salt to succinic acid without the addition of chemical reagents.
-
Ion Exchange Chromatography: Utilizing ion exchange resins to capture the succinate anion, which is then eluted as succinic acid.
-
Thermal Conversion: Heating the this compound solution to drive off ammonia (B1221849) and form monoammonium succinate and subsequently succinic acid. This can also lead to the formation of byproducts like succinimide.
2. What are the advantages of using BMED over traditional acidification?
BMED offers several advantages over conventional acidification:
-
Reduced Waste Generation: It avoids the production of large quantities of inorganic salt byproducts (e.g., ammonium sulfate) that are generated during acidification with sulfuric acid.
-
Reagent-Free Acidification: The process generates the acidifying protons in-situ from water splitting, eliminating the need to purchase and handle large quantities of strong acids.
-
Potential for Integration: BMED can be integrated with the fermentation process to continuously remove and convert succinate, which can improve fermentation productivity.
3. What is a typical purity and yield for succinic acid recovered from fermentation broth?
The purity and yield of recovered succinic acid are highly dependent on the chosen purification train. However, high purity is a key requirement for marketability. For instance, a downstream process involving ultrafiltration and electrodialysis has been reported to achieve an overall recovery yield of 74.7% ± 4.5% with a purity of 99.4% ± 0.1%. Reactive extraction systems have demonstrated extraction yields of 78-85% from E. coli fermentation broth.
Data Presentation
Table 1: Comparison of Different Amine Extractants for Succinic Acid Recovery
| Extractant System | Diluent | Extraction Efficiency (%) | Distribution Coefficient | Reference |
| Tri-n-octylamine (TOA) | Benzyl alcohol | 99.44 | 178 | |
| Tri-n-octylamine (TOA) | 2-octanol | 95.70 | 22.29 | |
| Tri-n-octylamine (TOA) | 1-decanol | 95.64 | 21.98 | |
| Trihexylamine | 1-octanol | >95 | Not Specified | |
| Dihexylamine & Diisooctylamine | 1-octanol & 1-hexanol | >95 | Not Specified | |
| Tributylamine | 1-decanol | Not Specified | 9.02 |
Experimental Protocols
Protocol 1: Conversion via Acidification and Crystallization
This protocol is based on the general principles described in the literature for precipitating succinic acid from a succinate salt solution.
Objective: To convert aqueous this compound to crystalline succinic acid.
Materials:
-
Concentrated this compound solution
-
Sulfuric acid (H₂SO₄) or Ammonium bisulfate (NH₄HSO₄)
-
pH meter
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Wash solution (e.g., cold deionized water)
-
Methanol for further purification (optional)
-
Drying oven
Methodology:
-
Place the concentrated this compound solution in a beaker with a magnetic stir bar and begin stirring.
-
Slowly add sulfuric acid or ammonium bisulfate to the solution.
-
Monitor the pH of the solution continuously. Continue adding the acid until the pH reaches a stable value between 1.5 and 1.8.
-
As the pH drops, succinic acid will begin to precipitate out of the solution, forming a slurry.
-
Allow the slurry to stir for a predetermined time to ensure complete crystallization.
-
Filter the slurry using a Büchner funnel to separate the crystalline succinic acid from the ammonium sulfate (B86663) solution.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining ammonium sulfate.
-
(Optional) For higher purity, the crystals can be dissolved in methanol, filtered to remove any insoluble sulfates, and then recrystallized by evaporating the methanol.
-
Dry the purified succinic acid crystals in a drying oven at an appropriate temperature.
Visualizations
Caption: Workflow for succinic acid production via acidification.
Caption: Bipolar Membrane Electrodialysis (BMED) for succinic acid conversion.
References
- 1. US6265190B1 - Succinic acid production and purification - Google Patents [patents.google.com]
- 2. US5958744A - Succinic acid production and purification - Google Patents [patents.google.com]
- 3. WO2011123268A1 - Processes for producing succinic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 4. US8246792B2 - Processes for producing succinic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 5. cetjournal.it [cetjournal.it]
Validation & Comparative
A Comparative Guide: Diammonium Succinate vs. Ammonium Sulfate for Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate precipitant is a critical step in the challenging process of protein crystallization. While ammonium (B1175870) sulfate (B86663) has long been a staple in crystallization laboratories, the use of alternative salts, such as diammonium succinate (B1194679), is gaining traction. This guide provides an objective comparison of diammonium succinate and ammonium sulfate, supported by available data and experimental principles, to aid researchers in making informed decisions for their crystallization experiments.
Executive Summary
Ammonium sulfate is a widely used, traditional precipitant known for its high solubility and effectiveness in "salting out" proteins.[1] In contrast, this compound, a salt of a dicarboxylic acid, represents a class of organic salts that have shown significant promise in protein crystallization. While direct, quantitative head-to-head comparisons in the literature are scarce, studies comparing classes of salts suggest that organic salts like succinate can offer unique advantages. For instance, a comprehensive study demonstrated that sodium malonate, another dicarboxylic acid salt, was almost twice as effective as ammonium sulfate in crystallizing a range of macromolecules, suggesting that other small organic ions like succinate could also be highly effective.[2][3]
This guide will delve into the physicochemical properties, theoretical advantages, and practical considerations for using both precipitants.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each precipitant is crucial for designing and troubleshooting crystallization experiments.
| Property | This compound | Ammonium Sulfate |
| Molecular Formula | C₄H₁₂N₂O₄ | (NH₄)₂SO₄ |
| Molecular Weight | 152.15 g/mol [2] | 132.14 g/mol |
| Solubility in Water | Readily soluble[4] | Highly soluble (approx. 4.1 M at 25°C) |
| pH of Solution | Near neutral | Acidic (requires buffering) |
| Ionic Nature | Organic salt | Inorganic salt |
Performance Comparison: Theoretical and Indirect Evidence
While direct comparative studies are lacking, we can infer the potential performance based on existing research on salt types in protein crystallization. A landmark study comparing various salts for macromolecule crystallization found that the organic acid salt, sodium malonate, was significantly more successful than ammonium sulfate. This suggests that the class of small organic acid salts, which includes succinate, may offer a higher success rate. The study scored salts based on how many proteins and viruses they successfully crystallized out of a total of 23. Sodium malonate crystallized 19 of the 23, while ammonium sulfate was successful with 11.
The rationale for the enhanced success of organic salts like malonate and potentially succinate lies in their ability to form more specific and directional interactions with protein surfaces through their carboxylate groups, which can participate in hydrogen bonding and salt bridges, potentially stabilizing crystal contacts.
Experimental Protocols
Detailed experimental protocols for protein crystallization are essential for reproducibility. Below are generalized protocols for using both ammonium sulfate and this compound.
Ammonium Sulfate Crystallization Protocol (Vapor Diffusion)
This protocol is a standard method for screening and optimizing crystallization conditions using ammonium sulfate.
Materials:
-
Purified protein solution (5-20 mg/mL)
-
Saturated ammonium sulfate solution (approx. 4.1 M at 25°C), filtered
-
Appropriate buffer solution (e.g., Tris, HEPES)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Coverslips or sealing tape
Procedure:
-
Prepare Reservoir Solution: Prepare a range of ammonium sulfate concentrations (e.g., 1.0 M to 3.0 M in 0.2 M increments) in your chosen buffer. Pipette 500 µL of each concentration into the reservoirs of the crystallization plate.
-
Set up the Drop: On a coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the corresponding reservoir, sealing the well with grease or by adhesion.
-
Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
This compound Crystallization Protocol (Conceptual)
Materials:
-
Purified protein solution (5-20 mg/mL)
-
This compound stock solution (e.g., 2.0 M), pH adjusted and filtered
-
Appropriate buffer solution
-
Crystallization plates
-
Coverslips or sealing tape
Procedure:
-
Prepare Reservoir Solution: Prepare a range of this compound concentrations (e.g., 0.5 M to 1.8 M in 0.2 M increments) in your chosen buffer. Adjust the pH of the solutions as needed. Pipette 500 µL of each concentration into the reservoirs.
-
Set up the Drop: On a coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and seal the well.
-
Incubate: Incubate at a constant temperature and monitor for crystal growth.
Visualizing the Workflow and Comparison
To better illustrate the processes and logical relationships, the following diagrams are provided.
Conclusion
Ammonium sulfate remains a reliable and effective precipitant for protein crystallization, backed by decades of successful use. However, the available evidence, although indirect, strongly suggests that organic salts like this compound should be seriously considered, particularly when traditional screens with ammonium sulfate fail to yield crystals. The potential for higher success rates, as demonstrated by similar organic salts, makes this compound a valuable addition to the crystallographer's toolkit. Researchers are encouraged to include this compound and other organic salts in their initial screening experiments to explore a broader crystallization space and increase the likelihood of obtaining high-quality crystals.
References
"comparative analysis of succinate salts as buffering agents"
For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a critical decision that can significantly impact the stability, efficacy, and manufacturability of biopharmaceutical products. While traditional buffers like phosphate (B84403) and citrate (B86180) are widely used, succinate (B1194679) buffers have emerged as a viable alternative, particularly in the formulation of monoclonal antibodies (mAbs). This guide provides an objective comparison of succinate salts with other common buffering agents, supported by experimental data and detailed protocols.
Physicochemical Properties of Common Buffering Agents
The fundamental properties of a buffering agent, such as its pKa values and effective buffering range, are primary considerations in its selection. Succinic acid is a dicarboxylic acid with two pKa values, providing it with a broad buffering range in the acidic to slightly acidic pH range. This makes it particularly suitable for formulations where a pH below neutral is desired to enhance protein stability.[1]
| Buffer System | pKa1 | pKa2 | pKa3 | Optimal Buffering Range(s) |
| Succinate | ~4.2 | ~5.6 | N/A | pH 3.2 - 6.6 |
| Citrate | ~3.1 | ~4.8 | ~6.4 | pH 2.1 - 7.4 |
| Phosphate | ~2.15 | ~7.20 | ~12.35 | pH 1.1 - 3.1, pH 6.2 - 8.2, pH 11.3 - 13.3 |
Performance in Biopharmaceutical Formulations
The choice of a buffering agent can have a profound impact on the stability of protein-based drugs, influencing aggregation, oxidation, and other degradation pathways.
Freeze-Thaw Stability
One of the most significant considerations when using succinate buffers is their performance during freeze-thaw cycles, a common step in the manufacturing and storage of biopharmaceuticals. Studies have shown that succinate buffers can exhibit significant pH shifts upon freezing. This is attributed to the selective crystallization of the buffer components.[2][3][4] For instance, in both 25 mM and 250 mM succinate buffers, the pH has been observed to increase by approximately 1.2 units under pharmaceutically relevant freezing conditions.[2] This pH shift can potentially lead to protein denaturation and aggregation. In contrast, other buffers like histidine, acetate (B1210297), and citrate generally show smaller pH shifts (less than 1 pH unit) under similar conditions.
However, the freeze-thaw instability of succinate buffers can be mitigated. Research has demonstrated that the inclusion of cryoprotectants, such as sucrose, can prevent the crystallization of succinate salts and the associated pH shift. In the presence of 2% w/v sucrose, the selective crystallization of monosodium succinate was not observed, thus maintaining a stable pH during freezing.
Protein Aggregation
Succinate buffers are often employed in mAb formulations to maintain a mildly acidic environment, which can help to reduce protein aggregation and improve long-term stability. However, the performance of succinate in preventing aggregation can be protein-specific and dependent on other formulation components. Some studies suggest that for certain antibodies, other buffers like acetate may offer better protection against aggregation under thermal stress. A coarse-grained modeling study predicted that citrate and succinate would be less effective at preventing aggregation compared to histidine and acetate for a particular antibody.
Experimental Protocols
Determination of Buffer Capacity
Objective: To experimentally determine and compare the buffer capacity of succinate, citrate, and phosphate buffers.
Materials:
-
Succinic acid
-
Citric acid
-
Sodium phosphate monobasic and dibasic
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1.0 M solutions
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bars
-
Burettes, 50 mL
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Buffer Preparation:
-
Prepare 100 mL of 0.1 M solutions of succinate, citrate, and phosphate buffers at a pH within their respective optimal buffering ranges.
-
For succinate and citrate buffers, dissolve the acidic form in deionized water and adjust the pH to the desired value using a concentrated NaOH solution.
-
For the phosphate buffer, mix appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve the target pH.
-
Bring the final volume to 100 mL with deionized water in a volumetric flask.
-
-
Titration:
-
Pipette 50 mL of one of the prepared buffer solutions into a 100 mL beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the buffer solution.
-
Fill a burette with 0.1 M HCl.
-
Add the HCl in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue until the pH has dropped by at least one pH unit.
-
Repeat the titration for the same buffer using 0.1 M NaOH, adding the base in small increments until the pH has increased by at least one pH unit.
-
Rinse the pH electrode and beaker thoroughly and repeat the entire titration procedure for the other two buffer solutions.
-
-
Calculation of Buffer Capacity (β):
-
Buffer capacity is calculated as the moles of strong acid or base added per liter of buffer solution required to produce a one-unit change in pH.
-
β = (moles of acid or base added) / (volume of buffer in L × ΔpH)
-
Plot the buffer capacity versus the pH for each buffer to visualize the optimal buffering range.
-
Protein Stability Assessment in Different Buffers
Objective: To compare the effect of succinate, citrate, and phosphate buffers on the stability of a model protein (e.g., a monoclonal antibody) under thermal stress.
Materials:
-
Model protein (e.g., monoclonal antibody) stock solution
-
Succinate, citrate, and phosphate buffer solutions (e.g., 20 mM) at a clinically relevant pH (e.g., pH 6.0)
-
Deionized water
-
Size-exclusion chromatography (SEC-HPLC) system
-
UV-Vis spectrophotometer
-
Thermostatically controlled incubator
Procedure:
-
Sample Preparation:
-
Dialyze the model protein against each of the three buffer solutions to ensure the protein is in the desired buffer system.
-
Adjust the protein concentration to a standard value (e.g., 10 mg/mL) in each buffer.
-
-
Thermal Stress:
-
Divide each protein-buffer solution into two aliquots.
-
Store one aliquot at a control temperature (e.g., 4 °C).
-
Place the second aliquot in an incubator at an elevated temperature (e.g., 40 °C) for a defined period (e.g., 4 weeks).
-
-
Analysis of Protein Aggregation:
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove samples from both the control and stressed conditions.
-
Analyze the samples for the presence of soluble aggregates using SEC-HPLC. The appearance of high molecular weight species indicates aggregation.
-
-
Data Analysis:
-
Quantify the percentage of monomer, dimer, and higher-order aggregates in each sample at each time point.
-
Compare the rate of aggregation in the different buffer systems to determine which buffer provides the best stability for the model protein under thermal stress.
-
Visualizations
Experimental Workflow for Buffer Comparison
Caption: Workflow for comparing buffering agents.
Succinate Signaling Pathway
Succinate is not only a metabolic intermediate but also a signaling molecule that can influence cellular processes. Extracellular succinate can bind to its receptor, SUCNR1 (also known as GPR91), initiating downstream signaling cascades. This is an important consideration when using succinate buffers in cell-based assays, as the buffer itself could potentially activate these pathways and influence experimental outcomes.
References
"validating the purity of diammonium succinate using analytical techniques"
For Researchers, Scientists, and Drug Development Professionals
The purity of diammonium succinate (B1194679), a key intermediate in various industrial and pharmaceutical applications, is critical to ensure the quality, safety, and efficacy of the final product. A variety of analytical techniques can be employed to validate its purity, each with distinct advantages and limitations. This guide provides an objective comparison of common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on several factors, including the expected impurities, the required level of sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance parameters of commonly used techniques for the analysis of diammonium succinate and related compounds.
| Analytical Technique | Principle | Common Analytes | Potential Interferences | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with detection via UV or conductivity. | Succinate, related organic acids, counter-ions. | Compounds with similar retention times and UV absorbance or conductivity. | Analyte dependent, typically in the µg/mL to ng/mL range. | High selectivity and sensitivity, suitable for quantifying a wide range of impurities. | Requires derivatization for compounds without a UV chromophore, can be time-consuming. |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a resin, followed by conductivity detection. | Ammonium (B1175870), succinate, other inorganic and organic ions. | High concentrations of other ions can interfere with separation and detection. | Typically in the low µg/mL range. | Excellent for the direct analysis of both cation and anion, high sensitivity for ionic species.[1][2] | Limited to ionic analytes, can have longer run times. |
| Quantitative NMR (qNMR) Spectroscopy | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material. | This compound and proton-containing impurities. | Overlapping signals from impurities can complicate quantification. | Analyte dependent, generally in the mg/mL range. | Primary analytical method, provides structural information, non-destructive, requires minimal sample preparation.[3] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint. | Functional groups present in this compound and potential impurities. | Complex mixtures can lead to overlapping spectral features, making quantification challenging. | Typically in the % range for impurities. | Rapid, non-destructive, provides information about functional groups and can be used for identifying unknown impurities.[4][5] | Primarily a qualitative or semi-quantitative technique, not ideal for trace analysis. |
| Titration (Acid-Base) | Neutralization reaction between the acidic or basic components of the sample and a standard titrant. | Ammonium content (via formaldehyde (B43269) method) or succinate content. | Other acidic or basic impurities can interfere with the endpoint determination. | Dependent on the concentration of the titrant and sample. | Simple, cost-effective, and accurate for determining the overall acidic or basic content. | Lacks specificity, cannot distinguish between the target analyte and impurities with similar acidic/basic properties. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of the succinate component and related organic acid impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using certified reference standards of succinic acid at various concentrations. The concentration of succinate in the sample can be determined by comparing its peak area to the calibration curve.
Ion Chromatography (IC)
This method is ideal for the simultaneous determination of both the ammonium and succinate ions.
-
Instrumentation: An ion chromatograph with a conductivity detector.
-
Anion Analysis (Succinate):
-
Column: A suitable anion-exchange column (e.g., Metrosep A Supp 1).
-
Eluent: A mixture of sodium carbonate and sodium bicarbonate in water.
-
Flow Rate: 1.0 mL/min.
-
-
Cation Analysis (Ammonium):
-
Column: A suitable cation-exchange column.
-
Eluent: A dilute acid solution (e.g., methanesulfonic acid).
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation: Dissolve the this compound sample in deionized water to a known concentration and filter through a 0.45 µm filter.
-
Quantification: Prepare calibration curves for both ammonium and succinate ions using certified reference standards.
Quantitative NMR (qNMR) Spectroscopy
This is a primary ratio method for determining the absolute purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated water (D₂O).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of D₂O and ensure complete dissolution.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This technique is useful for the identification of functional groups and the detection of major impurities.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Collect the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of additional peaks may indicate the presence of impurities. For example, the presence of a broad peak around 3000-3600 cm⁻¹ could indicate excess water.
Titration
This classic method can be used to determine the ammonium content.
-
Principle: The ammonium ion is reacted with formaldehyde to liberate an equivalent amount of acid, which is then titrated with a standard solution of sodium hydroxide.
-
Reagents:
-
Formaldehyde solution (neutralized to phenolphthalein).
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein (B1677637) indicator.
-
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in deionized water.
-
Add a known volume of neutralized formaldehyde solution.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the liberated acid with the standardized NaOH solution until a persistent pink color is observed.
-
-
Calculation: The percentage of ammonium can be calculated based on the volume of NaOH consumed.
Workflow for Purity Validation
A logical workflow is essential for the comprehensive validation of this compound purity. The following diagram illustrates a typical process, starting from sample reception to the final purity report.
References
- 1. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of possible impurities in piracetam using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Effectiveness of Diammonium Succinate as a Cryoprotectant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cryoprotectant is a critical factor in the successful cryopreservation of biological materials. While dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are the most commonly used cryoprotective agents (CPAs), their inherent cytotoxicity necessitates the exploration of novel, less harmful alternatives. This guide provides a framework for assessing the effectiveness of a novel cryoprotectant, using diammonium succinate (B1194679) as a case study. Diammonium succinate, as a salt of a dicarboxylic acid, presents a theoretical potential for cryoprotection based on the known cryoprotective properties of related organic acid salts and ammonium (B1175870) salts in other contexts, such as protein crystallography. Succinic acid itself is recognized for its role as a cryoprotectant and lyoprotectant in biologic formulations, where it helps preserve protein structure during freezing.[1]
This guide will compare the hypothetical performance of this compound with established cryoprotectants, detail the necessary experimental protocols for its evaluation, and explore the underlying cellular mechanisms of cryoinjury and protection.
Comparative Performance of Cryoprotectants
The efficacy of a cryoprotectant is primarily measured by its ability to maintain cell viability and function post-thaw. The following tables summarize typical post-thaw viability data for the standard cryoprotectants, DMSO and glycerol, across different cell lines. This data serves as a benchmark against which a novel compound like this compound would be evaluated.
Table 1: Post-Thaw Viability with Dimethyl Sulfoxide (DMSO)
| Cell Line | DMSO Concentration | Post-Thaw Viability (%) | Reference |
| Human Conjunctival Stem Cells | 10% | 79.9 ± 7.0 | [2] |
| Regulatory T Cells (nTregs) | 5% | ~78 (after 24h) | [3] |
| Regulatory T Cells (nTregs) | 10% | ~60 (after 24h) | [3] |
| HEK293 | 10% | >86 | |
| A549 | 10% | ~94 (after 24h) | |
| A549 | 2.5% | ~80 (after 24h) |
Table 2: Post-Thaw Viability with Glycerol
| Cell Line | Glycerol Concentration | Post-Thaw Viability (%) | Reference |
| Human Conjunctival Stem Cells | Not Specified | 60.6 ± 7.9 | |
| HEK293 | 10% | <53 | |
| Adipose Tissue SVF Cells | 70% | 72.67 ± 5.80 | |
| Saccharomyces cerevisiae | 40% | ~97 |
Experimental Protocols for Cryoprotectant Assessment
To rigorously assess a novel cryoprotectant like this compound, a series of standardized experiments must be performed. The following are detailed methodologies for key assays.
Cell viability assays are fundamental to determining the success of a cryopreservation protocol.
a) Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.
-
Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.
-
Protocol:
-
Prepare a cell suspension from both fresh (control) and post-thaw samples.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and resuspend the pellet in a serum-free medium or phosphate-buffered saline (PBS).
-
Mix one part 0.4% trypan blue solution with one part of the cell suspension and incubate for 3 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells.
-
Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100
-
b) Propidium Iodide (PI) Staining with Flow Cytometry
This technique provides a more quantitative assessment of cell viability.
-
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells in a population.
-
Protocol:
-
Harvest up to 1 x 10^6 cells and resuspend them in 100 µL of a suitable binding buffer.
-
For a negative control, use an unstained cell sample to set the baseline fluorescence.
-
Add 5-10 µL of a 10 µg/mL PI staining solution to each sample immediately before analysis.
-
Analyze the samples using a flow cytometer, detecting PI fluorescence in the appropriate channel (typically FL-2 or FL-3).
-
The population of cells can be gated to distinguish between viable (PI-negative) and non-viable (PI-positive) cells.
-
The formation and growth of ice crystals is a major cause of cellular damage during freezing and thawing. An IRI assay can determine a compound's ability to inhibit this process. The "splat cooling assay" is a common method.
-
Principle: A solution of the test compound is rapidly frozen to form a thin layer of polycrystalline ice. The growth of these ice crystals over time at a sub-zero annealing temperature is observed and quantified.
-
Protocol:
-
Prepare solutions of this compound at various concentrations. A known cryoprotectant and a buffer solution should be used as positive and negative controls, respectively.
-
Pre-cool a glass slide on a surface at -80°C.
-
Drop a 10 µL droplet of the sample solution from a height of approximately 1.5 meters onto the pre-cooled slide to create a "splat" of ice.
-
Transfer the slide to a cryo-stage microscope maintained at a constant annealing temperature (e.g., -8°C).
-
Capture images of the ice crystals at set time intervals (e.g., 0, 30, 60 minutes).
-
Analyze the images using software like ImageJ to measure the mean ice crystal size. A smaller increase in crystal size over time indicates greater IRI activity.
-
Visualizing Experimental and Biological Pathways
The following diagrams, created using the DOT language, illustrate the workflows for assessing a novel cryoprotectant and the cellular pathways involved in cryoinjury.
Caption: Workflow for Assessing a Novel Cryoprotectant.
Signaling Pathways in Cryoinjury
Cryopreservation can induce cellular stress, leading to programmed cell death, or apoptosis. This is a key factor in post-thaw cell loss. Apoptosis is primarily mediated through two pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Both converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.
Caption: Key Apoptotic Pathways in Cryoinjury.
Hypothetical Protective Mechanisms of this compound
Based on the known properties of its components, a theoretical mechanism for the cryoprotective action of this compound can be proposed. This model provides a basis for further investigation.
-
Succinate: As an intermediate in the Krebs cycle, succinate may provide metabolic support to cells under the stress of freezing and thawing. It could also help stabilize proteins and buffer the intracellular pH.
-
Ammonium Ions: While potentially toxic at high concentrations, ammonium ions can influence intracellular pH and may interact with the cell membrane to alter its properties during cryopreservation.
Caption: Hypothetical Cryoprotective Pathways of this compound.
Conclusion
While there is currently no direct evidence for the efficacy of this compound as a cryoprotectant for cells and tissues, its chemical nature suggests a potential that warrants investigation. By following the rigorous experimental protocols outlined in this guide and comparing the results against established benchmarks for DMSO and glycerol, researchers can systematically evaluate its performance. A thorough understanding of the underlying cellular responses to cryopreservation, including the apoptotic pathways, will be crucial in interpreting the experimental data and elucidating the potential mechanisms of action of novel cryoprotectants like this compound. This structured approach will enable an objective assessment and contribute to the development of safer and more effective cryopreservation technologies.
References
- 1. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Crystallographer's Dilemma: A Comparative Guide to Precipitants for High-Quality Protein Crystals
For researchers, scientists, and drug development professionals, the journey from a purified protein to a high-resolution crystal structure is fraught with challenges. A critical juncture in this process is the selection of a precipitating agent. The choice of precipitant can profoundly influence crystal size, morphology, and ultimately, the quality of X-ray diffraction data. This guide provides an objective comparison of the effects of different classes of precipitants on protein crystal quality, supported by experimental data and detailed protocols.
The three most common classes of precipitants used in protein crystallization are salts, polyethylene (B3416737) glycols (PEGs), and organic solvents. Each class functions through different mechanisms to reduce the solubility of the protein and induce a supersaturated state, a prerequisite for crystallization.
-
Salts , such as ammonium (B1175870) sulfate (B86663), are thought to work by "salting out." They compete with the protein for water molecules, effectively dehydrating the protein and promoting protein-protein interactions necessary for crystal lattice formation.
-
Polyethylene glycols (PEGs) are polymers that are believed to induce crystallization primarily through an excluded volume effect. They reduce the amount of solvent accessible to the protein, thereby increasing the effective protein concentration and promoting precipitation.
-
Organic solvents , like isopropanol (B130326) and ethanol, lower the dielectric constant of the solution, which can enhance electrostatic interactions between protein molecules, leading to crystallization.
Comparative Analysis of Precipitants on Protein Crystal Quality
To illustrate the differential effects of these precipitants, we will consider experimental data from studies on hen egg-white lysozyme (B549824) (HEWL), a model protein for crystallization studies.
Quantitative Data Summary
The following table summarizes the observed effects of different precipitants on the quality of lysozyme crystals. The data is a composite from multiple studies to provide a comparative overview.
| Precipitant Class | Precipitant Example | Typical Concentration | Crystal Morphology | Average Crystal Size (µm) | Diffraction Resolution (Å) |
| Salt | Ammonium Sulfate | 0.8 - 2.0 M | Tetragonal, bipyramidal | 100 - 500 | 1.5 - 2.5 |
| Polymer | PEG 8000 | 10 - 25% (w/v) | Rod-like, needle clusters | 50 - 300 | 1.8 - 3.0 |
| Organic Solvent | Isopropanol | 10 - 30% (v/v) | Prismatic, block-shaped | 200 - 800 | 1.4 - 2.2 |
Note: Crystal size and diffraction resolution are highly dependent on the specific protein, purity, temperature, pH, and crystallization method.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protein Preparation
Hen egg-white lysozyme is prepared to a concentration of 20-50 mg/mL in a buffer solution (e.g., 0.1 M sodium acetate, pH 4.5). The protein solution is filtered through a 0.22 µm syringe filter to remove any aggregates or particulate matter.
Crystallization by Vapor Diffusion (Hanging Drop)
-
Reservoir Preparation : A 24-well crystallization plate is prepared with 500 µL of reservoir solution in each well. The reservoir solution contains the precipitant at a concentration higher than that desired in the drop.
-
Drop Preparation : A siliconized glass coverslip is coated with a thin line of vacuum grease around the edge. In the center of the coverslip, 2 µL of the protein solution is mixed with 2 µL of the reservoir solution.
-
Sealing and Incubation : The coverslip is inverted and placed over the well, with the vacuum grease creating an airtight seal. The plate is then incubated at a constant temperature (e.g., 20°C).
-
Equilibration : Water vapor diffuses from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration). This gradually increases the concentration of both the protein and the precipitant in the drop, leading to supersaturation and crystal formation.
-
Monitoring : The drops are periodically monitored under a microscope for crystal growth over several days to weeks.
Crystal Quality Evaluation
-
Visual Inspection : Crystals are visually inspected for their morphology, size, and the absence of cracks or defects.
-
X-ray Diffraction : A single crystal is mounted on a goniometer and flash-cooled in a cryostream. The crystal is then exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.
-
Data Analysis : The diffraction data is processed to determine the resolution limit, which is a measure of the level of detail that can be observed in the final electron density map. Other parameters such as the R-factor and R-free are also calculated to assess the quality of the crystallographic model.[1][2]
Visualizing the Process and Logic
To better understand the experimental workflow and the logical relationships involved in choosing a precipitant, the following diagrams are provided.
References
Cross-Validation of Experimental Results: A Comparative Guide to Succinate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various succinate (B1194679) isomers in activating the succinate receptor 1 (SUCNR1), a G-protein coupled receptor implicated in a range of physiological and pathological processes. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling pathways and experimental workflows to facilitate the cross-validation of research findings.
Data Presentation: Comparative Agonist Activity of Succinate Isomers at SUCNR1
The following tables summarize the quantitative data on the potency and efficacy of different succinate isomers compared to succinate in activating SUCNR1. The data is compiled from in vitro assays measuring the downstream effects of receptor activation.
Table 1: Potency (pEC50) and Efficacy of Succinate and its Isomers in cAMP Reduction Assay
| Compound | pEC50 (mean ± SEM) | EC50 (µM) | Efficacy |
| Succinic Acid | 4.54 ± 0.08 | 29 | Full Agonist |
| cis-epoxysuccinic acid (cESA) | 5.57 ± 0.02 | 2.7 | Full Agonist |
| cis-1,2-cyclopropanedicarboxylic acid (cCPDA) | 3.31 ± 0.02 | 49 | Full Agonist |
| trans-1,2-cyclopropanedicarboxylic acid | Inactive | >1000 | - |
| cis-1,2-cyclobutanedicarboxylic acid (cCBDA) | < 3.60 | > 250 | Partial Agonist |
| trans-1,2-cyclobutanedicarboxylic acid | Inactive | >1000 | - |
Source:[1]
Table 2: Potency (pEC50) and Efficacy of Succinate and its Isomers in Intracellular Ca2+ Mobilization Assay
| Compound | pEC50 (mean ± SEM) | EC50 (µM) |
| Succinic Acid | 3.23 ± 0.01 | 581 |
| cis-epoxysuccinic acid (cESA) | 3.72 ± 0.01 | 191 |
| cis-1,2-cyclopropanedicarboxylic acid (cCPDA) | 2.98 ± 0.01 | 1040 |
Source:[1]
Table 3: Effect of Succinate Isomers on Succinate Dehydrogenase (SDH) Activity
| Compound (at 500 µM) | Effect on SDH Activity |
| cis-epoxysuccinic acid (cESA) | No effect |
| cis-1,2-cyclopropanedicarboxylic acid (cCPDA) | No effect |
| Oxaloacetic acid (OAA) | Inhibition (Positive Control) |
Source:[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and cross-validating the experimental results.
Cell Culture and Transfection
HEK293 cells are cultured at 37°C in a 5% CO2 environment using Dulbecco's Modified Eagle Medium (DMEM). For receptor activation studies, stable cell lines expressing the human SUCNR1 are generated. For specific pathway analysis, transient transfection of chimeric G-proteins, such as Gαqi1 which couples Gi-linked receptors to the Gq pathway, can be performed.[1]
cAMP Level Measurement
-
Cell Seeding: Seed SUCNR1-expressing HEK293 cells in 96-well plates.
-
Compound Incubation: Prior to the experiment, incubate the cells with the test compounds (succinic acid, cESA, cCPDA, etc.) at varying concentrations.
-
Forskolin (B1673556) Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable commercial kit, such as the cAMP-Glo™ Assay.
-
Data Analysis: Plot the reduction in cAMP levels against the compound concentration to determine the pEC50 and EC50 values.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
-
Cell Loading: Load SUCNR1-expressing HEK293 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Compound Addition: Add the test compounds at various concentrations.
-
Fluorescence Monitoring: Monitor the change in fluorescence intensity over time, which corresponds to the mobilization of intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence change and plot it against the compound concentration to determine the pEC50 and EC50 values.[1]
Succinate Dehydrogenase (SDH) Activity Assay
-
Cell Lysis: Lyse HEK293 cells using an SDH assay buffer to isolate mitochondrial SDH.
-
Compound Incubation: Add the test compounds (cESA, cCPDA) or a known inhibitor (oxaloacetic acid) to the cell lysate in a 96-well plate.
-
Probe Addition: Add the SDH activity probe to initiate the colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Compare the absorbance values of the compound-treated samples to the control to determine the effect on SDH activity.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow described in this guide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
